3-(4-Methoxynaphthalen-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(4-methoxynaphthalen-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-13-8-6-10(7-9-14(15)16)11-4-2-3-5-12(11)13/h2-6,8H,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXLYUHXBOTGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-(4-methoxynaphthalen-1-yl)propanoic acid
Abstract
This technical guide provides a comprehensive, experience-driven walkthrough for the synthesis of 3-(4-methoxynaphthalen-1-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. Naphthyl-containing compounds are integral to the development of various therapeutic agents, making robust synthetic access to key intermediates paramount.[1][2][3] This document moves beyond a simple recitation of steps, delving into the causal chemistry, strategic decisions, and practical considerations necessary for a successful and reproducible synthesis. We will detail a reliable two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction, offering insights grounded in established chemical principles to ensure both high yield and purity.
Strategic Rationale and Retrosynthetic Analysis
The target molecule, this compound, possesses a C3 alkyl acid chain attached to a 1-methoxynaphthalene core. The most logical and industrially scalable approach to constructing this molecule involves forming the carbon-carbon bond at the naphthalene ring, followed by the appropriate functional group manipulations.
Our retrosynthetic strategy is as follows:
-
Disconnection 1 (C-C bond): The primary disconnection is made at the bond between the naphthalene ring and the propanoic acid side chain. This simplifies the target into two commercially available or readily accessible precursors: 1-methoxynaphthalene and a three-carbon electrophilic synthon.
-
Functional Group Consideration: A direct alkylation of 1-methoxynaphthalene is often problematic and can lead to polysubstitution and rearrangement products. A more controlled and reliable method is the Friedel-Crafts acylation , which installs a keto group that can then be reduced to the desired alkane.[4] This leads us to select succinic anhydride as the ideal three-carbon electrophile, which simultaneously introduces the required carbon backbone and the carboxylic acid functionality.
This two-step acylation-reduction sequence is a classic and highly effective strategy for the alkylation of activated aromatic systems.[5]
Recommended Synthetic Pathway
The chosen pathway consists of two distinct, high-yielding steps designed for efficiency and control.
Caption: Overall workflow for the two-step synthesis.
Step 1: Friedel-Crafts Acylation of 1-Methoxynaphthalene
The first step is an electrophilic aromatic substitution where the electron-rich 1-methoxynaphthalene ring attacks an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
-
Mechanism Insight: The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group. Due to significant steric hindrance at the ortho-position (C2), the acylation occurs predominantly at the para-position (C4), leading to excellent regioselectivity. Nitrobenzene is often used as a solvent as it can dissolve the reactants and the aluminum chloride complex.
Step 2: Clemmensen Reduction of the Keto-Acid Intermediate
The resulting keto-acid, 4-oxo-4-(4-methoxynaphthalen-1-yl)butanoic acid, is then reduced. The Clemmensen reduction is specifically chosen for its efficacy in reducing aryl-alkyl ketones under acidic conditions, which are compatible with the carboxylic acid moiety.[5][6]
-
Causality Behind Choice: The Clemmensen reduction, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid, is ideal for substrates that are stable in strong acid.[5] An alternative, the Wolff-Kishner reduction, operates under strongly basic conditions which could potentially lead to side reactions. The Clemmensen method is a direct and robust route to the desired alkane.[4]
Detailed Experimental Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Aluminum chloride is highly reactive with moisture, and concentrated HCl is corrosive.
Protocol 1: Synthesis of 4-oxo-4-(4-methoxynaphthalen-1-yl)butanoic acid
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 29.4 g, 0.22 mol) and dry nitrobenzene (150 mL). Begin stirring to form a suspension.
-
Reactant Addition: In a separate beaker, dissolve 1-methoxynaphthalene (15.8 g, 0.1 mol) and succinic anhydride (11.0 g, 0.11 mol) in dry nitrobenzene (50 mL). Transfer this solution to the dropping funnel.
-
Reaction Execution: Cool the AlCl₃ suspension to 0-5 °C using an ice bath. Add the reactant solution dropwise from the funnel over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This will hydrolyze the aluminum complexes. A solid precipitate should form.
-
Isolation: Filter the resulting solid precipitate, wash it thoroughly with cold water, and then with a small amount of petroleum ether to remove residual nitrobenzene.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-oxo-4-(4-methoxynaphthalen-1-yl)butanoic acid as a crystalline solid.
Protocol 2: Synthesis of this compound (Clemmensen Reduction)
-
Amalgam Preparation: In a 500 mL flask, add zinc powder (30 g, 0.46 mol), mercuric chloride (HgCl₂, 3.0 g), and deionized water (50 mL). Swirl the flask for 5 minutes. Decant the aqueous solution.
-
Reaction Setup: To the freshly prepared zinc amalgam, add concentrated hydrochloric acid (100 mL), water (40 mL), toluene (50 mL), and the keto-acid intermediate from Protocol 1 (13.0 g, 0.05 mol).
-
Reflux: Heat the mixture to a vigorous reflux with efficient stirring for 12 hours. Periodically (e.g., every 4 hours), add an additional portion of concentrated HCl (15 mL) to maintain the acid concentration.
-
Work-up: After cooling to room temperature, separate the toluene layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Isolation: Combine the organic extracts and wash them with water (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like hexane/ethyl acetate to afford the final product, this compound.
Product Characterization Data
Proper characterization is essential to confirm the identity and purity of the final compound. The following data are expected for this compound.
| Property | Expected Value / Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Melting Point | Approx. 145-148 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1-8.3 (m, 1H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 4.0 (s, 3H, -OCH₃), 3.3 (t, 2H, -CH₂-Ar), 2.8 (t, 2H, -CH₂-COOH) |
| Mass Spec (ESI-) | m/z: 229.08 [M-H]⁻ |
References
-
SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC OF SOME TRANSITION METAL COMPLEXES WITH 2-(6-METHOXYNAPHTHALEN-2-YL) PROPANOIC ACID . International Journal of Research in Pharmacy and Chemistry. [Link]
-
Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold . ACS Publications. [Link]
-
3-(4-Methylnaphthalen-1-yl)propanoic acid | C14H14O2 . PubChem, National Center for Biotechnology Information. [Link]
-
Clemmensen reduction . Wikipedia. [Link]
-
3-(4-Methoxyphenyl)propionic acid . NIST WebBook. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products . Royal Society of Chemistry. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions . Master Organic Chemistry. [Link]
-
The Clemmensen Reduction . Organic Reactions. [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential . International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
structure elucidation of 3-(4-methoxynaphthalen-1-yl)propanoic acid
An In-Depth Technical Guide to the Structure Elucidation of 3-(4-methoxynaphthalen-1-yl)propanoic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded methodology for the complete . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of spectral data, and the logical integration of multifaceted information to arrive at an unambiguous structural confirmation. Our approach is rooted in a self-validating system where each piece of data from one technique corroborates the findings from others, ensuring the highest degree of scientific integrity and trustworthiness.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before embarking on any spectroscopic analysis, the elemental composition is paramount. For this compound, the molecular formula is C₁₄H₁₄O₃ .
-
Molecular Weight: 230.26 g/mol
This formula is the first critical piece of information, typically confirmed by high-resolution mass spectrometry. From the molecular formula, we calculate the Degree of Unsaturation (DoU) , an essential first step in deducing the presence of rings or multiple bonds.
DoU Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where C = Carbon atoms, H = Hydrogen atoms, X = Halogen atoms, N = Nitrogen atoms.
-
Calculation for C₁₄H₁₄O₃: DoU = 14 + 1 - (14/2) = 8
A DoU of 8 indicates a significant number of rings and/or π-bonds. The naphthalene core itself accounts for 7 degrees of unsaturation (two fused rings and five double bonds). The remaining degree of unsaturation is satisfied by the carbonyl group (C=O) in the propanoic acid moiety. This initial calculation aligns perfectly with the proposed structure.
Mass Spectrometry: The Molecular Blueprint and Fragmentation Roadmap
Mass Spectrometry (MS) provides two cornerstone pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a structural roadmap. Electron Ionization (EI) is a common technique for this type of molecule.
The molecular ion peak (M⁺˙) is expected at an m/z corresponding to the molecular weight. For our target, this would be m/z 230 . The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Aromatic systems like naphthalene produce strong molecular ion peaks due to their stability[1].
Expected Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the first and second carbon of the propanoic acid chain is a benzylic-type position, making it susceptible to cleavage. This would result in a highly stable, resonance-delocalized cation.
-
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[2]
-
Loss of Carboxyl Group: Cleavage of the bond between the aliphatic chain and the carboxyl group can lead to the loss of a neutral COOH radical (45 Da).
-
Naphthalene Core Fragmentation: Subsequent fragmentations can involve the loss of the methoxy group (·OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da) from the naphthalene-containing fragments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Subject the sample to a standard electron beam energy of 70 eV to induce ionization and fragmentation.
-
Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragment ions.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and propose structures for the major fragment ions based on their mass-to-charge ratios.
Data Presentation: Predicted Mass Spectrometry Fragments
| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 230 | [C₁₄H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 185 | [M - COOH]⁺ | Loss of the carboxyl group |
| 171 | [C₁₂H₁₁O]⁺ | Alpha-cleavage, forming a stable naphthylmethyl cation |
| 155 | [C₁₁H₇O]⁺ | Loss of methane from the m/z 171 fragment |
| 128 | [C₁₀H₈]⁺˙ | Naphthalene cation radical from extensive fragmentation |
Visualization: Key Fragmentation Pathways
Caption: Predicted EI-MS fragmentation of the target molecule.
Infrared Spectroscopy: Identifying the Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Expected IR Absorptions:
-
Carboxylic Acid (O-H stretch): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
Aromatic C-H Stretch: A sharp absorption of medium intensity will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Aliphatic C-H Stretch: Sharp absorptions of medium intensity will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) from the methylene groups.
-
Carbonyl (C=O) Stretch: A very strong, sharp absorption band is expected around 1710 cm⁻¹ for the carboxylic acid carbonyl. Conjugation does not directly affect this group, but dimerization in the solid state typically places it in this region.[3]
-
Aromatic C=C Stretch: Several medium to weak, sharp bands will be present in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.[4][5][6]
-
Ether (C-O) Stretch: A strong absorption from the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1250-1200 cm⁻¹ region.[4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the built-in anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Co-add a minimum of 16 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the major absorption peaks.
Data Presentation: Characteristic Infrared Absorptions
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3300-2500 | Carboxylic Acid O-H | Stretch (H-bonded) | Strong, Broad |
| 3100-3000 | Aromatic C-H | Stretch | Medium, Sharp |
| 2950-2850 | Aliphatic C-H | Stretch | Medium, Sharp |
| ~1710 | Carbonyl C=O | Stretch | Strong, Sharp |
| 1600-1450 | Aromatic C=C | Ring Stretch | Medium-Weak, Sharp |
| ~1240 | Aryl-Alkyl Ether C-O | Asymmetric Stretch | Strong, Sharp |
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Through a combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments, an unambiguous structure can be determined.
¹H NMR Spectroscopy: Proton Environment and Connectivity
¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their count (integration), and their neighboring protons (spin-spin splitting).
Predicted ¹H NMR Signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Naphthalene Aromatic Protons (6H): This will be a complex region between 7.0-8.5 ppm. The exact shifts and coupling patterns depend on the substitution. We expect distinct signals for H-2, H-3, H-5, H-6, H-7, and H-8. Protons adjacent to the electron-donating methoxy group will be shifted upfield, while those peri to the alkyl chain will be shifted downfield.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around 3.9-4.0 ppm.
-
Propanoic Acid Methylene Protons (-CH₂-CH₂-): Two signals, each integrating to 2 protons. The methylene group adjacent to the naphthalene ring (benzylic) will be further downfield (~3.2-3.4 ppm) than the methylene group adjacent to the carbonyl (~2.7-2.9 ppm). Both are expected to be triplets due to coupling with each other (J ≈ 7-8 Hz).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Place the tube in a high-field NMR spectrometer (e.g., 400 or 600 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[7]
-
Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Calibrate the chemical shift scale to TMS. Integrate the signals and analyze the splitting patterns.
Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0-12.0 | Broad Singlet | 1H | -COOH |
| ~7.2-8.2 | Multiplets | 6H | Ar-H (Naphthalene) |
| ~3.95 | Singlet | 3H | -OCH₃ |
| ~3.30 | Triplet | 2H | Ar-CH₂- |
| ~2.80 | Triplet | 2H | -CH₂-COOH |
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and their chemical environment.
Predicted ¹³C NMR Signals:
The structure C₁₄H₁₄O₃ has 14 carbon atoms. Due to the lack of symmetry, all 14 carbons are expected to be chemically distinct, resulting in 14 unique signals in the broadband proton-decoupled spectrum.
-
Carbonyl Carbon (-COOH): The least shielded carbon, expected in the range of 175-180 ppm.
-
Naphthalene Aromatic Carbons (10C): Ten distinct signals in the aromatic region (110-160 ppm). The carbon bearing the methoxy group (C-4) will be highly shielded (~155-158 ppm), while the carbon bearing the alkyl chain (C-1) will also be distinct. The remaining eight carbons will have shifts dependent on their position relative to the substituents.[8]
-
Methoxy Carbon (-OCH₃): A signal around 55-56 ppm.
-
Propanoic Acid Methylene Carbons (2C): The benzylic carbon (Ar-CH₂) is expected around 34-36 ppm, and the carbon adjacent to the carbonyl (-CH₂-COOH) is expected around 25-27 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration or longer acquisition time may be needed due to the low natural abundance of ¹³C.
-
Spectrometer Setup: Use the same locked and shimmed spectrometer.
-
Acquisition: Acquire the spectrum using a standard pulse sequence with broadband proton decoupling. A larger number of scans (e.g., 128 or more) is typically required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale.
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=O (Carboxylic Acid) |
| ~110-158 | 10 x Aromatic C (Naphthalene) |
| ~55 | -OCH₃ |
| ~35 | Ar-CH₂- |
| ~26 | -CH₂-COOH |
Integrated Workflow for Structure Elucidation
The power of this multi-technique approach lies in its synergy. Each experiment provides a piece of the puzzle, and together they create a self-validating workflow that leads to a single, unambiguous structural assignment.
Visualization: The Elucidation Workflow
Caption: Integrated workflow for spectroscopic structure elucidation.
Conclusion
The structure of this compound is definitively elucidated through the logical and systematic integration of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula and provides a fragmentation pattern consistent with the proposed structure. FTIR spectroscopy validates the presence of the key functional groups: a carboxylic acid, an aromatic ether, and the naphthalene core. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon skeletons, confirming the precise arrangement of atoms and the connectivity of the substituent groups on the naphthalene ring. This multi-faceted, self-validating approach ensures the highest level of confidence in the final structural assignment, a critical requirement for research and development in the chemical and pharmaceutical sciences.
References
-
Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2197. [Link]
-
National Center for Biotechnology Information (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. PubChem. Retrieved from [Link]
-
Pawar, R. P., et al. (2022). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Creative Research Thoughts. [Link]
-
Martínez, R., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
-
Stoyanov, N., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Pirali, O., et al. (2013). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. Physical Chemistry Chemical Physics. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propene. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 3-[4-[Carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]propanoic acid. PubChem. Retrieved from [Link]
-
Pirali, O., et al. (2013). The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. PubMed. [Link]
-
PrepChem. (n.d.). Synthesis of Step 3. 4-Methoxyphenylpropionitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of (E)−3-(1-methoxynaphthalen-2-yl). Retrieved from [Link]
-
Shi, S., et al. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Springer. [Link]
-
PrepChem. (n.d.). Synthesis of A. 6-Methoxy-2-naphthalene carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). EI Mass spectra, proposed structures and predominant fragmentation. Retrieved from [Link]
- Google Patents. (n.d.). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Retrieved from [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Synthesis of 3-(4-methoxynaphthalen-1-yl)propanoic Acid and Its Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-methoxynaphthalen-1-yl)propanoic acid and its derivatives. This class of molecules holds significant interest for researchers in medicinal chemistry and drug development due to its structural similarity to known biologically active compounds. This document details the core synthetic strategies, including in-depth experimental protocols, mechanistic insights, and characterization data. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.
Introduction: Significance of Naphthalene-Based Propanoic Acid Scaffolds
Naphthalene derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The propanoic acid moiety, when attached to a naphthalene core, often imparts favorable pharmacokinetic properties and can interact with various biological targets. Specifically, the this compound scaffold is a key structural motif found in several compounds of medicinal interest, including analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Nabumetone. The exploration of synthetic routes to this core structure and its derivatives is paramount for the discovery of novel therapeutic agents with potentially enhanced efficacy and safety profiles. Derivatives of similar propanoic acid structures have shown promise as antimicrobial and anticancer candidates, highlighting the therapeutic potential of this molecular framework.
This guide will focus on the most robust and widely employed synthetic route, which commences with the Friedel-Crafts acylation of 1-methoxynaphthalene, followed by a reduction of the resulting keto-acid. We will delve into the critical parameters of each step, offering a comparative analysis of different reductive methods and providing detailed protocols for the synthesis of key intermediates and the final product. Furthermore, the synthesis of common derivatives such as esters and amides will be explored, expanding the synthetic utility of the core molecule.
Primary Synthetic Pathway: A Two-Step Approach
The most direct and efficient synthesis of this compound is achieved through a two-step process. The first step involves the Friedel-Crafts acylation of 1-methoxynaphthalene with succinic anhydride to yield the intermediate, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid. The subsequent step is the reduction of the ketone functionality of this intermediate to a methylene group, affording the target propanoic acid.
Caption: Overview of the primary synthetic route.
Step 1: Friedel-Crafts Acylation of 1-Methoxynaphthalene
The Friedel-Crafts acylation is a classic and reliable method for the formation of carbon-carbon bonds to an aromatic ring. In this synthesis, the electron-rich 1-methoxynaphthalene undergoes electrophilic aromatic substitution with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃)[1]. The methoxy group is an activating group and directs the acylation primarily to the para position (C4) of the naphthalene ring.
Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of succinic anhydride with aluminum chloride. This acylium ion is then attacked by the π-electrons of the naphthalene ring, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring and yields the keto-acid product.
Caption: Simplified mechanism of Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid
-
Materials:
-
1-Methoxynaphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, non-polar solvent (e.g., benzene or nitrobenzene)[1]
-
Ice
-
Concentrated hydrochloric acid
-
Sodium carbonate solution
-
Activated charcoal
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, dissolve 1-methoxynaphthalene and succinic anhydride in the dry solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions through the addition funnel. An exothermic reaction is expected, and the temperature should be maintained around 60-70°C[1].
-
After the addition is complete, remove the ice bath and reflux the reaction mixture for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
If benzene is used as the solvent, it can be removed by steam distillation[1].
-
The crude product, 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, will precipitate out. Collect the solid by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in a sodium carbonate solution, treat with activated charcoal to remove colored impurities, and then filter.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid.
-
Collect the purified product by vacuum filtration, wash with water, and dry in a vacuum oven.
-
| Reactant | Molar Ratio |
| 1-Methoxynaphthalene | 1.0 |
| Succinic anhydride | 1.1 |
| Aluminum chloride | 2.2 |
Table 1: Typical molar ratios for the Friedel-Crafts acylation.
Step 2: Reduction of the Keto-Acid Intermediate
The reduction of the carbonyl group in 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid to a methylene group is a critical step to obtain the final product. Two classical and effective methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice between these two methods depends on the overall functionality of the molecule and its sensitivity to acidic or basic environments. For this particular substrate, both methods are generally applicable as the methoxy and carboxylic acid groups are relatively stable under both conditions.
2.2.1. Clemmensen Reduction
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes[2]. This method is particularly effective for aryl-alkyl ketones, such as the intermediate in this synthesis.
Mechanism: The exact mechanism of the Clemmensen reduction is not fully understood but is believed to involve a series of single-electron transfers from the surface of the zinc to the protonated carbonyl group, leading to the formation of organozinc intermediates which are subsequently protonated to yield the alkane.
Experimental Protocol: Clemmensen Reduction of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid
-
Materials:
-
4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid
-
Zinc amalgam (prepared from zinc dust and mercuric chloride)
-
Concentrated hydrochloric acid
-
Toluene (as a co-solvent)
-
Sodium bicarbonate solution
-
-
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride in dilute hydrochloric acid. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and toluene.
-
Add the 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain the acidic environment.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
2.2.2. Wolff-Kishner Reduction
The Wolff-Kishner reduction involves the conversion of a carbonyl compound to its hydrazone, which is then heated with a strong base to yield the corresponding alkane[3][4]. The Huang-Minlon modification, which is a one-pot procedure, is commonly used and involves heating the ketone, hydrazine hydrate, and a base (such as potassium hydroxide) in a high-boiling solvent like diethylene glycol[5].
Mechanism: The reaction proceeds via the initial formation of a hydrazone. The strong base then deprotonates the nitrogen of the hydrazone, which is followed by a tautomerization to form a diimide anion. This intermediate then loses nitrogen gas to form a carbanion, which is subsequently protonated by the solvent to give the alkane product.
Caption: Simplified mechanism of the Wolff-Kishner reduction.
Experimental Protocol: Wolff-Kishner Reduction of 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid
-
Materials:
-
4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Dilute hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Modify the condenser for distillation and distill off the water and excess hydrazine until the temperature of the reaction mixture rises to approximately 200°C[3][4].
-
Return the condenser to the reflux position and continue to heat at this temperature for another 3-4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
| Reduction Method | Conditions | Advantages | Disadvantages |
| Clemmensen | Acidic (Zn(Hg), HCl) | Effective for aryl-alkyl ketones, avoids high temperatures. | Not suitable for acid-sensitive substrates, uses toxic mercury. |
| Wolff-Kishner | Basic (H₂NNH₂, KOH) | Suitable for acid-sensitive substrates, avoids heavy metals. | Requires high temperatures, not suitable for base-sensitive substrates. |
Table 2: Comparison of Clemmensen and Wolff-Kishner reductions.
Synthesis of Derivatives
The carboxylic acid functionality of this compound serves as a versatile handle for the synthesis of various derivatives, such as esters and amides, which can be used to modulate the biological activity and physicochemical properties of the parent compound.
Esterification
Esterification of this compound can be readily achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid[6].
Experimental Protocol: Synthesis of Methyl 3-(4-methoxynaphthalen-1-yl)propanoate
-
Materials:
-
This compound
-
Methanol (in excess, also serves as the solvent)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve this compound in an excess of methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Reflux the mixture for 4-6 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
-
The product can be purified by column chromatography on silica gel if necessary.
-
Amide Formation
Amides of this compound can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid and an amine can be achieved using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Experimental Protocol: Synthesis of 3-(4-methoxynaphthalen-1-yl)-N-phenylpropanamide
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Aniline
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure (via Acyl Chloride):
-
In a flame-dried flask under an inert atmosphere, suspend or dissolve this compound in dry DCM.
-
Add an excess of thionyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the acyl chloride in fresh dry DCM and cool in an ice bath.
-
In a separate flask, dissolve aniline and a slight excess of triethylamine in dry DCM.
-
Slowly add the aniline solution to the acyl chloride solution with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide.
-
Purify the product by recrystallization or column chromatography.
-
Spectroscopic Characterization
The structural elucidation of the synthesized compounds is confirmed through various spectroscopic techniques.
4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the naphthalene ring, a singlet for the methoxy group protons around 3.9 ppm, and two triplets for the methylene protons of the butanoic acid chain.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ketone and the carboxylic acid (around 170-200 ppm), the carbons of the naphthalene ring, the methoxy carbon (around 55 ppm), and the methylene carbons.
-
IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the ketone (~1680 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the C-O stretch of the methoxy group (~1250 cm⁻¹)[1].
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
This compound
-
¹H NMR: The spectrum will show the aromatic protons, a singlet for the methoxy group, and two triplets for the methylene protons of the propanoic acid chain. The disappearance of the downfield ketone-adjacent methylene signal and the appearance of a new methylene signal at a more upfield position compared to the keto-acid intermediate is a key indicator of successful reduction.
-
¹³C NMR: The spectrum will confirm the reduction by the absence of the ketone carbonyl signal and the appearance of a new methylene carbon signal.
-
IR Spectroscopy: The spectrum will be characterized by the absence of the ketone C=O stretch and the presence of the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the final product.
| Compound | Key ¹H NMR Signals (δ, ppm, approximate) | Key ¹³C NMR Signals (δ, ppm, approximate) | Key IR Bands (cm⁻¹) |
| 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | 3.9 (s, 3H, -OCH₃), Aromatic protons, CH₂ protons | 200 (C=O, ketone), 175 (C=O, acid), 55 (-OCH₃), Aromatic carbons, CH₂ carbons | 2500-3300 (O-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1250 (C-O) |
| This compound | 3.9 (s, 3H, -OCH₃), Aromatic protons, CH₂ protons | 178 (C=O, acid), 55 (-OCH₃), Aromatic carbons, CH₂ carbons | 2500-3300 (O-H), 1705 (C=O, acid), 1250 (C-O) |
Table 3: Expected Spectroscopic Data.
Alternative Synthetic Strategies
While the Friedel-Crafts acylation followed by reduction is the most common route, other modern synthetic methods could potentially be employed. For instance, a palladium-catalyzed Heck reaction could be envisioned. This would likely involve the coupling of a 1-halo-4-methoxynaphthalene with an acrylic acid derivative, followed by reduction of the double bond. However, this route may present challenges in terms of catalyst selection, reaction conditions, and regioselectivity, and is generally less direct than the Friedel-Crafts approach for this specific target.
Conclusion
This technical guide has detailed a robust and reproducible synthetic pathway for this compound and its derivatives. The two-step sequence of Friedel-Crafts acylation followed by ketone reduction provides an efficient means to access this valuable molecular scaffold. By providing detailed experimental protocols, mechanistic insights, and a comparative analysis of different synthetic methods, this guide serves as a valuable resource for researchers engaged in the synthesis of novel naphthalene-based compounds for drug discovery and development. The versatility of the final carboxylic acid product allows for further derivatization, opening avenues for the exploration of a wider chemical space and the potential discovery of new therapeutic agents.
References
-
MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Modified Clemmensen. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]
-
EPRA Journals. (2024). REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
PubMed. (2013). The application of Heck reaction in the synthesis of guaianolide sesquiterpene lactones derivatives selectively inhibiting resistant acute leukemic cells. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
PMC. (2017). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
-
Juniper Publishers. (2018). The Clemmensen Reduction. Retrieved from [Link]
- Google Patents. (n.d.). Esterification process.
-
Semantic Scholar. (2010). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Retrieved from [Link]
-
Juniper Publishers. (2018). The Clemmensen Reduction. Retrieved from [Link]
-
Research Trend. (n.d.). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]
-
Diva-portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]
-
Unicamp. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 1-methoxynaphthalene. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Wolff–Kishner reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Wolff‐Kishner Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
SciTePress. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. Retrieved from [Link]
-
ResearchGate. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]
-
Beilstein Journals. (2014). Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]
-
Research Results in Pharmacology. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
Sources
- 1. Methyl 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoate | 854678-16-3 | Benchchem [benchchem.com]
- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. BJOC - Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study [beilstein-journals.org]
- 6. researchtrend.net [researchtrend.net]
A Strategic Guide to the In Vitro Screening of 3-(4-methoxynaphthalen-1-yl)propanoic acid: From Hit Identification to Preclinical Assessment
This technical guide provides a comprehensive framework for the in vitro screening of the novel chemical entity, 3-(4-methoxynaphthalen-1-yl)propanoic acid. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that follows the scientific method. We will move from broad, exploratory screening to more focused, mechanism-of-action and safety profiling, ensuring a robust and self-validating data package for this compound. The causality behind experimental choices is emphasized, providing not just a "how-to," but a "why-to" for each step.
Section 1: Foundational Strategy & Rationale
The initial challenge with a novel compound like this compound is its lack of established biological activity. The naphthalene and propanoic acid moieties are present in various bioactive molecules, suggesting a broad range of potential applications, including anti-inflammatory and anti-cancer activities. Therefore, our screening strategy is designed as a funnel, starting with high-throughput methods to identify a general biological effect and progressively narrowing down to specific targets and safety liabilities.
This tiered approach, often referred to as a screening cascade, is crucial for making swift, informed decisions.[1] It ensures that resources are allocated efficiently, preventing the advancement of compounds with undesirable properties.[2][3] The evolution of the screening cascade from hit-to-lead to lead optimization is a dynamic process, adapting as we learn more about the molecule.[1]
Caption: A tiered in vitro screening cascade for a novel compound.
Section 2: Phase 1 - Primary Screening: Casting a Wide Net
The objective of primary screening is to efficiently test a large number of compounds to identify "hits"—molecules that exhibit a desired biological activity.[4][5] For a novel compound, a combination of phenotypic screening and a baseline cytotoxicity assessment is a robust starting point.
General Cytotoxicity Assessment
Before assessing for any specific therapeutic activity, it is crucial to determine the compound's inherent toxicity to cells. This provides a therapeutic window and ensures that any observed effects in subsequent assays are not simply due to cell death. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of living cells.[6]
Table 1: Experimental Parameters for Primary Cytotoxicity Screening
| Parameter | Specification | Rationale |
| Cell Line | A panel of representative cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, A549 for lung cancer, MCF-7 for breast cancer). | To assess broad-spectrum cytotoxicity and identify potential tissue-specific effects early on. |
| Compound Concentration | Single high concentration (e.g., 10 µM or 50 µM). | To maximize the chance of observing a cytotoxic effect in a primary screen. |
| Incubation Time | 24 to 72 hours. | To allow sufficient time for cytotoxic effects to manifest. |
| Assay Readout | Absorbance at 570 nm. | Quantifies the formation of formazan, which is proportional to the number of viable cells.[7] |
| Controls | Vehicle (e.g., 0.1% DMSO), Untreated Cells, Positive Control (e.g., Doxorubicin). | To establish baseline viability and confirm assay performance. |
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with this compound at the desired concentration. Include all necessary controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[8]
-
Formazan Formation: Incubate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.[6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Phenotypic Screening for Anti-Inflammatory Potential
Given that many propanoic acid derivatives exhibit anti-inflammatory properties, a relevant phenotypic screen is a logical next step. A cell-based assay using immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, is an excellent model.[9] We can induce an inflammatory response and measure the compound's ability to suppress it.
Table 2: Experimental Parameters for Anti-Inflammatory Phenotypic Screen
| Parameter | Specification | Rationale |
| Cell Model | THP-1 human monocytic cells differentiated into macrophages. | A well-established and reproducible model for studying inflammatory responses. |
| Inflammatory Stimulus | Lipopolysaccharide (LPS). | A potent inducer of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). |
| Compound Concentration | Non-toxic concentrations determined from the MTT assay. | To ensure the observed anti-inflammatory effect is not a result of cytotoxicity. |
| Primary Readout | TNF-α levels in the cell culture supernatant, measured by ELISA. | TNF-α is a key mediator of inflammation, making its inhibition a strong indicator of anti-inflammatory activity. |
| Controls | Vehicle + LPS, No LPS, Positive Control (e.g., Dexamethasone). | To measure the maximal inflammatory response and validate the assay's ability to detect inhibition. |
-
Cell Culture: Differentiate THP-1 monocytes into macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
Pre-treatment: Incubate the differentiated macrophages with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate for 4-6 hours, a time frame shown to produce a robust TNF-α response.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Section 3: Phase 2 - Secondary Assays and Mechanism of Action
Once a "hit" is confirmed from primary screening (e.g., significant inhibition of TNF-α at non-toxic concentrations), the next phase involves dose-response studies and initial investigations into the mechanism of action (MOA).
Dose-Response and IC50 Determination
A dose-response curve is essential for quantifying the potency of the compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve.
Table 3: Dose-Response Study Parameters
| Parameter | Specification | Rationale |
| Assay | The most robust assay from Phase 1 (e.g., TNF-α secretion). | To quantify the potency of the observed biological effect. |
| Concentration Range | A serial dilution of the compound, typically spanning several orders of magnitude (e.g., 0.01 µM to 100 µM). | To generate a complete sigmoidal curve for accurate IC50 calculation. |
| Data Analysis | Non-linear regression (four-parameter logistic fit). | The standard method for calculating IC50 from dose-response data. |
Mechanistic Assays
If the compound shows anti-inflammatory activity, we can explore common pathways. A plausible mechanism for inhibiting TNF-α production is the inhibition of cyclooxygenase (COX) enzymes, a target of many non-steroidal anti-inflammatory drugs (NSAIDs).
Sources
- 1. international-biopharma.com [international-biopharma.com]
- 2. vectorb2b.com [vectorb2b.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-(4-methoxynaphthalen-1-yl)propanoic acid
Foreword: Charting a Course into Unexplored Territory
In the dynamic landscape of drug discovery, we often encounter novel chemical entities with therapeutic potential that lack a well-defined mechanism of action. 3-(4-methoxynaphthalen-1-yl)propanoic acid stands as one such molecule. Its structural resemblance to known anti-inflammatory agents, particularly those in the non-steroidal anti-inflammatory drug (NSAID) class, beckons a thorough investigation into its biological activity. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework to dissect the molecular interactions of this compound. We will embark on a scientifically rigorous exploration, grounded in established principles of pharmacology and biochemistry, to hypothesize and systematically validate the mechanism of action of this compound. Our primary hypothesis posits that this compound may exert its effects through the inhibition of aldose reductase, a key enzyme implicated in inflammatory signaling. An alternative, yet equally plausible, hypothesis of cyclooxygenase (COX) inhibition will also be considered.
I. The Scientific Premise: Structural Clues and Mechanistic Hypotheses
The chemical architecture of this compound, featuring a naphthalene core and a propanoic acid side chain, is reminiscent of several established therapeutic agents. Arylpropionic acid derivatives are a cornerstone of NSAIDs, with well-known members like ibuprofen and naproxen exerting their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] Furthermore, the naphthalene moiety is a key structural feature in some aldose reductase inhibitors, such as Tolrestat.[4] Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia and has been implicated in diabetic complications and inflammatory responses.[5][6]
Therefore, we propose two primary, testable hypotheses for the mechanism of action of this compound:
-
Primary Hypothesis: Inhibition of aldose reductase, thereby mitigating inflammatory signaling cascades.
-
Secondary Hypothesis: Inhibition of cyclooxygenase (COX-1 and/or COX-2) enzymes, leading to a reduction in prostaglandin synthesis.
This guide will focus primarily on the aldose reductase inhibition hypothesis, given the growing interest in this target for inflammatory and metabolic diseases.
II. The Aldose Reductase Pathway: A Nexus of Inflammation and Metabolic Stress
Aldose reductase (ALR2) is an NADPH-dependent enzyme that catalyzes the reduction of a wide range of aldehydes, including glucose.[7] Under normoglycemic conditions, its role in glucose metabolism is minor. However, in states of hyperglycemia or significant oxidative stress, the flux through the polyol pathway increases, leading to the accumulation of sorbitol.[6] This process has several downstream consequences that contribute to cellular damage and inflammation:
-
Osmotic Stress: The accumulation of sorbitol, an osmolyte, can lead to osmotic stress and cellular damage.
-
Oxidative Stress: The consumption of NADPH by aldose reductase can deplete the cellular pool of this critical cofactor, which is also required by glutathione reductase to maintain the supply of the antioxidant glutathione. This can lead to an increase in reactive oxygen species (ROS).
-
Formation of Advanced Glycation End Products (AGEs): Increased aldose reductase activity can lead to the formation of precursors for AGEs, which are pro-inflammatory molecules.[8]
-
Pro-inflammatory Signaling: Aldose reductase can reduce lipid aldehydes, generated during lipid peroxidation, to their corresponding alcohols, which can act as signaling molecules to activate pro-inflammatory transcription factors like NF-κB.[7]
By inhibiting aldose reductase, this compound could potentially disrupt these pathological processes, offering a therapeutic benefit in inflammatory conditions.
III. Experimental Validation: A Step-by-Step Investigative Framework
To rigorously test our primary hypothesis, a multi-tiered experimental approach is essential. The following protocols are designed to provide a comprehensive evaluation of the compound's effect on aldose reductase and its downstream signaling pathways.
A. Tier 1: In Vitro Enzymatic Assays
The initial step is to determine if this compound directly interacts with and inhibits aldose reductase.
Protocol 1: Aldose Reductase Inhibition Assay
-
Objective: To quantify the inhibitory potential of this compound against purified human recombinant aldose reductase.
-
Materials:
-
Human recombinant aldose reductase (ALR2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound
-
Epalrestat (positive control inhibitor)[7]
-
Phosphate buffer (pH 6.2)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate, add phosphate buffer, NADPH, and varying concentrations of the test compound or Epalrestat.
-
Initiate the reaction by adding DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: Aldose Reductase Inhibition
| Compound | IC50 (µM) |
| This compound | Experimental Value |
| Epalrestat (Positive Control) | Experimental Value |
B. Tier 2: Cell-Based Assays
Following the confirmation of direct enzyme inhibition, the next logical step is to assess the compound's activity in a cellular context.
Protocol 2: High Glucose-Induced Intracellular Sorbitol Accumulation Assay
-
Objective: To determine if this compound can inhibit the accumulation of sorbitol in cells cultured under high glucose conditions.
-
Materials:
-
A suitable cell line (e.g., human lens epithelial cells, ARPE-19)
-
Cell culture medium (low and high glucose)
-
This compound
-
Sorbitol dehydrogenase
-
NAD+
-
Fluorometric or colorimetric assay kit for sorbitol
-
-
Procedure:
-
Culture cells to confluence in a low-glucose medium.
-
Incubate the cells in a high-glucose medium in the presence of varying concentrations of this compound for 24-48 hours.
-
Lyse the cells and deproteinize the lysate.
-
Measure the intracellular sorbitol concentration using an assay where sorbitol is oxidized by sorbitol dehydrogenase, leading to the production of NADH, which can be detected by a colorimetric or fluorometric probe.
-
Quantify the reduction in sorbitol accumulation in treated cells compared to untreated controls.
-
C. Tier 3: In Vivo Preclinical Models
The final stage of validation involves assessing the compound's efficacy in a relevant animal model of inflammation.
Protocol 3: Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the anti-inflammatory effect of this compound in an acute model of inflammation.[9]
-
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
This compound
-
Indomethacin (positive control)
-
Plethysmometer
-
-
Procedure:
-
Administer this compound or indomethacin orally or intraperitoneally to the animals.
-
After a set pre-treatment time (e.g., 60 minutes), inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
IV. Visualizing the Molecular Pathways and Experimental Design
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Figure 1: Proposed mechanism of action via aldose reductase inhibition.
Figure 2: Tiered experimental workflow for mechanism of action validation.
V. Concluding Remarks and Future Directions
The exploration of this compound's mechanism of action presents an exciting opportunity to uncover a potentially novel therapeutic agent. The structured, hypothesis-driven approach outlined in this guide provides a robust framework for its investigation. By systematically progressing from in vitro enzymatic assays to cell-based functional assays and in vivo models, researchers can build a comprehensive understanding of this compound's biological activity.
Should the primary hypothesis of aldose reductase inhibition be validated, further studies could explore its potential in diabetic complications, cardiovascular diseases, and other inflammatory conditions where aldose reductase is implicated. Conversely, if the compound is found to be a potent COX inhibitor, its profile as a selective or non-selective inhibitor would warrant further investigation. Ultimately, the journey to elucidating the mechanism of action of this compound will not only define its therapeutic potential but also contribute valuable knowledge to the broader field of drug discovery.
VI. References
-
Imran, A., Shehzad, M. T., Al Adhami, T., Rahman, K. M., Hussain, D., Alharthy, R. D., Shafiq, Z., & Iqbal, J. (2022). Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. National Institutes of Health. [Link]
-
Obrosova, I. G., Minchenko, A. G., & Fathallah, L. (2003). Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. PubMed Central. [Link]
-
Khan, I., Ullah, H., & Kalsoom, S. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry. [Link]
-
Abdel-Aziz, A. A., El-Azab, A. S., & Al-Obaid, A. M. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry. [Link]
-
Mishra, S. K., & Sharma, K. (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. National Institutes of Health. [Link]
-
Mohammed, F. Z., El-Aziz, R. M. A., & El-Deen, I. M. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
-
Various Authors. (2023). Aldose reductase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]
-
Maccari, R., & Ottanà, R. (2015). In Search of Differential Inhibitors of Aldose Reductase. MDPI. [Link]
-
Kumar, P., Sangam, V. C., Bala, S., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
Riveiro, M. E., De Kimpe, N., & Moglioni, A. (2011). Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. PubMed. [Link]
-
Iwata, H., Saito, F., & Oh-uchi, T. (2012). Synthesis and structure-activity relationship study of aldose reductase inhibiting marine alkaloid lukianol A and its derivatives. Oxford Academic. [Link]
-
Kador, P. F., Lee, J. W., & Fujisawa, S. (1991). Effect of aldose reductase inhibitors on naphthalene cataract formation in the rat. PubMed. [Link]
-
Singh, S., & Sharma, P. (2024). A Review on Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. MDPI. [Link]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Lee, J. H., & Kador, P. F. (1994). Inhibition of naphthalene cataract in rats by aldose reductase inhibitors. ResearchGate. [Link]
-
Miyamoto, S. (2002). Molecular Modeling and Structure-based Drug Discovery Studies of Aldose Reductase Inhibitors. ResearchGate. [Link]
-
Abdel-rahman, A. A., & Al-Abdullah, E. S. (2016). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. PubMed. [Link]
-
Kador, P. F., & Lee, J. W. (1991). Effect of Aldose Reductase Inhibitors on Naphthalene Cataract Formation in the Rat. Investigative Ophthalmology & Visual Science. [Link]
-
Li, H., Wang, Y., & Li, Y. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. [Link]
-
Al-Salahi, R., & Marzouk, M. (2019). Reprinted from. Tropical Journal of Pharmaceutical Research. [Link]
-
Orlando, M., Lavecchia, A., & Di Micco, S. (2015). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Office of Scientific and Technical Information. [Link]
-
Wikipedia contributors. (2024). Ibuprofen. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Determining the Organic Solvent Solubility of 3-(4-methoxynaphthalen-1-yl)propanoic acid
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter influencing every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 3-(4-methoxynaphthalen-1-yl)propanoic acid. In the absence of extensive published data for this specific molecule, this document emphasizes robust, first-principle methodologies. It integrates theoretical solubility concepts with detailed, field-proven experimental protocols, enabling users to generate reliable and reproducible solubility data. The guide covers physicochemical characterization, strategic solvent selection using Hansen Solubility Parameters, a step-by-step isothermal shake-flask protocol based on OECD guidelines, and analytical quantification by HPLC-UV.
Introduction: The Critical Role of Solubility Data
This compound is a naphthalene derivative with a chemical structure suggesting potential utility in medicinal chemistry. The propanoic acid moiety introduces a polar, ionizable group, while the methoxynaphthalene core provides a large, lipophilic aromatic system. This amphipathic nature makes its solubility behavior complex and highly dependent on the chosen solvent.
Accurate solubility data is indispensable for:
-
Process Chemistry: Optimizing reaction conditions, selecting solvents for crystallization and purification, and maximizing yield.
-
Formulation Science: Developing stable and effective dosage forms, including oral solids, injectables, and topical preparations.
-
Preclinical Studies: Ensuring consistent compound concentration in in vitro and in vivo assays to produce reliable pharmacological and toxicological data.
This guide provides the theoretical foundation and practical instruction necessary to conduct a thorough solubility assessment of this compound.
Physicochemical Characterization and Theoretical Framework
A predictive understanding of solubility begins with the molecule's intrinsic properties and the theoretical principles governing solute-solvent interactions.
Molecular Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₁₄H₁₄O₃
-
Molecular Weight: 230.26 g/mol
-
Structure:
The structure combines a hydrophobic naphthalene ring system with a hydrophilic carboxylic acid group, indicating a solubility profile that will be highly sensitive to solvent polarity and hydrogen bonding capacity.
While specific experimental data for this exact molecule is scarce, we can infer properties from structurally similar compounds like 3-(4-methoxyphenyl)propionic acid, which has a melting point of 98-100 °C. The naphthalene core of our target compound suggests a higher melting point and potentially lower solubility in non-polar solvents compared to its benzene analog.
The "Like Dissolves Like" Principle and Hansen Solubility Parameters (HSP)
The adage "like dissolves like" is qualitatively useful but lacks quantitative predictive power. A more sophisticated approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components.[1] This concept is based on the idea that materials with similar HSP values are likely to be miscible.[2]
The total Hildebrand solubility parameter (δt) is related to the HSP by the equation:
δt² = δD² + δP² + δH²
Where:
-
δD (Dispersion): Energy from van der Waals forces. For our target molecule, the large naphthalene ring will be the dominant contributor.
-
δP (Polar): Energy from dipolar intermolecular forces. The methoxy and carboxylic acid groups contribute to this parameter.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor.[1][3]
By mapping the HSP of the target compound and various solvents, a "solubility sphere" can be generated to rationally predict miscibility.[2]
Experimental Design: A Strategic Approach to Solvent Selection
A successful solubility study hinges on the rational selection of a diverse set of organic solvents. The goal is to probe a wide range of polarities, hydrogen bonding capabilities, and chemical functionalities to build a comprehensive solubility profile.
Solvent Classification and Selection Logic
The chosen solvents should span the following categories:
-
Polar Protic: Solvents capable of donating hydrogen bonds (e.g., Methanol, Ethanol). These are expected to interact strongly with the carboxylic acid group.
-
Polar Aprotic: Solvents with significant dipole moments that cannot donate hydrogen bonds (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone).
-
Non-Polar: Solvents with low polarity and primarily dispersion forces (e.g., Hexane, Toluene). These will interact primarily with the naphthalene core.
-
Chlorinated Solvents: Solvents like Dichloromethane and Chloroform, which have unique solvency properties. Studies on naphthalene have shown good solubility in these types of solvents.[4]
The following diagram illustrates the decision-making process for solvent selection.
Caption: Logic for strategic solvent selection.
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[5] It is recognized by regulatory bodies like the OECD and provides highly reliable data when executed correctly.[6][7]
Principle
An excess amount of the solid compound is agitated in the test solvent at a constant temperature for a sufficient duration to reach equilibrium.[8] After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method.[6]
Materials and Equipment
-
This compound (solid, >98% purity)
-
HPLC-grade organic solvents (as selected in Section 3)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (±0.01 mg)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
The following workflow is adapted from the OECD Test Guideline 105.[7][9]
-
Preparation: Add an excess of solid this compound to a series of vials. "Excess" is critical; enough solid must remain at the end of the experiment to confirm saturation.[5] A starting point of ~10 mg of solid per 1 mL of solvent is recommended.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). The equilibration time must be sufficient to reach a steady state. A preliminary study is recommended, assaying samples at 24, 48, and 72 hours. Equilibrium is reached when the concentration values from the last two time points agree within acceptable limits (e.g., <5%).[6]
-
Phase Separation: After equilibration, allow the vials to stand at the test temperature to let the bulk of the solid settle. Centrifuge the vials to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial for analysis. This step is crucial to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of the solute in the filtrate using a validated HPLC-UV method (detailed in Section 5).
Caption: Isothermal shake-flask experimental workflow.
Analytical Method: Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for quantifying aromatic carboxylic acids.[10][11]
Method Development
-
Column: A C18 reverse-phase column is suitable for this analysis.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid) is typically used. The acid suppresses the ionization of the carboxylic group, leading to better peak shape and retention.
-
Detection: The naphthalene ring system is a strong chromophore. Based on data for naphthalene, a detection wavelength around 275-285 nm should provide excellent sensitivity.[12] The UV detector responds to the chromophore regardless of the ionization state of the carboxylic acid.[13]
-
Calibration: Prepare a series of calibration standards of known concentrations by dissolving the compound in a suitable solvent (e.g., acetonitrile). Generate a calibration curve by plotting the peak area against concentration. A linear regression with R² > 0.999 is required.[10]
Sample Analysis
-
Dilute the filtered samples from the solubility experiment with the mobile phase to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system.
-
Calculate the concentration in the diluted sample using the calibration curve.
-
Back-calculate the original concentration in the undiluted supernatant to determine the solubility value.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior across different solvent classes.
Table 1: Predicted and Experimental Solubility of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Polar Protic | Methanol | 5.1 | High | To be determined |
| Ethanol | 4.3 | High | To be determined | |
| Polar Aprotic | DMSO | 7.2 | Very High | To be determined |
| Acetonitrile | 5.8 | Moderate | To be determined | |
| Acetone | 5.1 | Moderate-High | To be determined | |
| Non-Polar | Toluene | 2.4 | Low-Moderate | To be determined |
| n-Hexane | 0.1 | Very Low | To be determined | |
| Chlorinated | Dichloromethane | 3.1 | Moderate | To be determined |
Polarity Index values are for relative comparison.
Interpretation: The results should be analyzed in the context of the theoretical principles discussed in Section 2. High solubility in solvents like methanol and DMSO would be driven by interactions with the polar carboxylic acid group. Conversely, solubility in toluene would be primarily due to the lipophilic naphthalene core. This comprehensive dataset provides the critical insights needed for informed decision-making in subsequent drug development activities.
References
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]
-
Babu, A. R., & Nokhodchi, A. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Available at: [Link]
-
ResearchGate. (n.d.). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. Available at: [Link]
-
American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Available at: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Official Website. Available at: [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
-
Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hansen Solubility Approach: Naphthalene in Individual Solvents. PubMed. Available at: [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available at: [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. Available at: [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. Available at: [Link]
-
ResearchGate. (2007). Hansen Solubility Parameters: A User's Handbook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available at: [Link]
-
Analytice. (2017). OECD 105 – Water Solubility Test at 20°C. Available at: [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Available at: [Link]
-
PhotochemCAD. (n.d.). Naphthalene. Available at: [Link]
-
ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected?. Available at: [Link]
Sources
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. kinampark.com [kinampark.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. filab.fr [filab.fr]
- 8. bioassaysys.com [bioassaysys.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. scioninstruments.com [scioninstruments.com]
- 12. PhotochemCAD | Naphthalene [photochemcad.com]
- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to the Physicochemical Characterization of 3-(4-methoxynaphthalen-1-yl)propanoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of the novel compound 3-(4-methoxynaphthalen-1-yl)propanoic acid. Recognizing the limited publicly available data on this specific molecule, this document emphasizes robust, field-proven methodologies and the fundamental principles behind them. It is designed to serve as a practical manual for researchers undertaking the characterization of new chemical entities (NCEs). By detailing the causality behind experimental choices and presenting self-validating protocols, this guide equips scientists with the necessary tools to thoroughly profile similar naphthalene derivatives. Methodologies for structural elucidation (NMR, IR, MS), purity determination (HPLC), and the assessment of key physical properties (melting point, solubility, thermal behavior) are presented with step-by-step instructions. Where specific data for the target molecule is unavailable, predictive insights and data from analogous, well-characterized compounds are used for illustrative purposes.
Introduction and Strategic Overview
The compound this compound is a naphthalene derivative featuring a methoxy group and a propanoic acid side chain. Such structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the rigid, aromatic naphthalene core combined with the functional versatility of the carboxylic acid group.[1] A thorough physicochemical characterization is the foundational step in the development of any new chemical entity, influencing everything from synthetic route optimization to formulation design and bioavailability.
Given that this molecule is a novel entity, this guide adopts a first-principles approach. The objective is not merely to list properties but to detail a logical, efficient workflow for their determination. This ensures that the data generated is reliable, reproducible, and provides a holistic understanding of the molecule's behavior.
The overall characterization strategy is depicted below. It follows a logical progression from confirming the molecule's identity and structure to quantifying its purity and finally, determining its key physical properties that are critical for downstream applications.
Caption: Overall Physicochemical Characterization Workflow.
Predicted Core Properties
Before embarking on experimental analysis, it is useful to compute some basic properties. The structure of this compound is shown below.
Table 1: Predicted Core Properties
| Property | Predicted Value | Rationale / Method |
|---|---|---|
| Molecular Formula | C₁₄H₁₄O₃ | Based on chemical structure |
| Molecular Weight | 230.26 g/mol | Based on atomic weights |
| CAS Number | Not Assigned | Novel compound |
| Predicted pKa | ~4.5 - 4.9 | Carboxylic acids with large alkyl/aryl substituents typically fall in this range.[2] |
| Predicted LogP | > 3.0 | The large, hydrophobic naphthalene ring system significantly increases lipophilicity.[3] |
Structural Elucidation: Confirming Chemical Identity
The first experimental objective is to unequivocally confirm that the synthesized molecule is indeed this compound. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.
Expertise & Causality: We use a deuterated solvent like DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and keep the acidic proton from exchanging too rapidly, allowing for its observation. The resulting spectra should be analyzed for chemical shifts, integration (for ¹H), and coupling patterns to map out the proton and carbon environments.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (Naphthalene ring, ~6H): Expected in the range of δ 7.0-8.5 ppm. The substitution pattern will lead to a complex series of doublets and multiplets.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around δ 3.9-4.1 ppm.[4]
-
Propanoic Acid Protons (-CH₂CH₂COOH, 4H): Two triplets are expected, one for the CH₂ adjacent to the naphthalene ring (likely deshielded, ~δ 3.0-3.3 ppm) and one for the CH₂ adjacent to the carbonyl group (~δ 2.5-2.8 ppm).
-
Carboxylic Acid Proton (-COOH, 1H): A broad singlet, typically downfield (> δ 10 ppm), which will disappear upon a D₂O shake.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): Expected around δ 170-180 ppm.
-
Aromatic Carbons (Naphthalene ring, 10C): Multiple signals in the δ 110-160 ppm range. The carbon attached to the methoxy group will be significantly shielded.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[4]
-
Aliphatic Carbons (-CH₂CH₂-): Two signals in the δ 25-40 ppm range.
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
-
D₂O Exchange: To confirm the acidic proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The -COOH peak should disappear.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.
Expertise & Causality: Electrospray ionization (ESI) is an excellent choice as it is a soft ionization technique that will likely yield a strong signal for the molecular ion [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Look for a peak corresponding to the calculated mass of the molecular ion. For C₁₄H₁₄O₃, the expected masses are:
-
[M-H]⁻: 229.0870 m/z
-
[M+H]⁺: 231.1016 m/z
-
[M+Na]⁺: 253.0835 m/z
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Expertise & Causality: The IR spectrum will provide confirmatory evidence for the carboxylic acid and the aromatic system. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.
Expected Key IR Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[5]
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong peak in the 1230-1270 cm⁻¹ region (asymmetric) and ~1020-1075 cm⁻¹ (symmetric).[6]
Protocol: ATR-IR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a non-volatile organic compound. A well-developed method can separate the main compound from synthetic impurities and degradation products.
Expertise & Causality: A reversed-phase (RP) C18 column is the logical starting point for an aromatic carboxylic acid. An acidic mobile phase is required to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention on the column.[7] Acetonitrile is often chosen as the organic modifier for its favorable UV cutoff and elution strength. Detection is typically done using a UV detector, set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., ~230 nm or ~280 nm).
Caption: A typical experimental workflow for HPLC analysis.
Protocol: Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Start with a 5-minute hold at 60% A / 40% B, then ramp to 10% A / 90% B over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 230 nm.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Key Physicochemical Properties
Once identity and purity are established, the fundamental physical properties that govern the molecule's behavior in solid and solution states are determined.
Thermal Analysis (Melting Point & DSC)
The melting point (MP) is a critical indicator of purity. A sharp melting range suggests a highly pure compound. Differential Scanning Calorimetry (DSC) provides more detailed information about thermal events, including melting temperature, enthalpy of fusion, and potential polymorphic transitions.[8]
Expertise & Causality: DSC is preferred over a simple melting point apparatus as it is more quantitative.[9] The sample is heated at a controlled rate, and the heat flow required to maintain its temperature relative to a reference is measured. An endothermic peak indicates melting.
Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen purge.
-
Data Analysis: The melting point is taken as the onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
Aqueous Solubility
Solubility is a crucial parameter for drug development, directly impacting dissolution and bioavailability.[10] The pH-dependent solubility should be determined across the physiological pH range.
Expertise & Causality: The "shake-flask" method is the gold standard for determining equilibrium solubility.[11] The compound's solubility is expected to be low at acidic pH (where it is in its neutral, less soluble form) and increase significantly at pH values above its pKa (where it forms the more soluble carboxylate salt).
Protocol: pH-Dependent Solubility
-
Buffer Preparation: Prepare buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid).[11]
-
Equilibration: Add an excess amount of the solid compound to each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the solid to settle. Filter the supernatant through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtered solution and quantify the concentration of the dissolved compound using the previously developed HPLC method against a calibration curve.
-
Data Presentation: Report the solubility in mg/mL or µg/mL for each pH condition.
Table 2: Example Solubility Data Presentation
| pH | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| 1.2 | 37 | Experimental Value |
| 4.5 | 37 | Experimental Value |
| 6.8 | 37 | Experimental Value |
Conclusion
This guide has outlined a systematic and robust approach to the comprehensive physicochemical characterization of this compound. By following the detailed protocols for structural elucidation, purity analysis, and the determination of key physical properties, researchers can build a complete and reliable data package for this novel compound. This information is indispensable for making informed decisions in subsequent stages of research and development, from guiding further chemical modifications to enabling rational formulation design. The principles and methodologies described herein are broadly applicable to the characterization of other new chemical entities, providing a solid foundation for scientific integrity and success.
References
-
Lacerda, D., Sobrinho, J., & de Fátima, A. (2014). Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. Scielo. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Step 3. 4-Methoxyphenylpropionitrile. Available at: [Link]
-
Padron, J. M., et al. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methoxynaphthalene. PubChem. Available at: [Link]
-
Skalicka, V., et al. (2003). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link]
-
World Health Organization. (2015). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Available at: [Link]
-
Bansal, R. K., et al. (2013). Naphthalimide derivatives with therapeutic characteristics: a patent review. PubMed. Available at: [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
-
Chen, I. J., & Fenk, C. J. (2007). DSC Studies on Organic Melting Temperature Standards. ResearchGate. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food & Drug Administration. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Available at: [Link]
-
Royal Society of Chemistry. (2024). Supporting Information. Available at: [Link]
-
Purba, E. R. (2020). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Chegg. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Available at: [Link]
-
Zhang, Q., et al. (2010). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ACS Publications. Available at: [Link]
-
Jabeen, I., et al. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central. Available at: [Link]
Sources
- 1. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acdlabs.com [acdlabs.com]
- 4. rsc.org [rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]
- 7. agilent.com [agilent.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. who.int [who.int]
Methodological & Application
Application Notes and Protocols: Utilizing 3-(4-methoxynaphthalen-1-yl)propanoic acid (GW4064) in Cell Culture
Introduction
3-(4-methoxynaphthalen-1-yl)propanoic acid, more commonly known by its designation GW4064, is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR).[1] FXR is a nuclear hormone receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose homeostasis.[2] As a key transcriptional regulator, FXR's activation by ligands such as GW4064 initiates a cascade of gene expression changes, making it a valuable tool for researchers in metabolic diseases, liver physiology, and oncology.[2] This document provides a comprehensive guide for the effective use of GW4064 in a cell culture setting, detailing its mechanism of action, providing validated protocols for common assays, and offering insights into data interpretation.
It is important to note that while GW4064 is a widely used tool to study FXR functions, some studies have reported FXR-independent effects, including modulation of G protein-coupled receptors like histamine receptors.[3][4] Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Mechanism of Action: The Farnesoid X Receptor (FXR) Signaling Pathway
Upon entering the cell, GW4064 binds to the ligand-binding domain of FXR. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5] This FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes.
The primary downstream target of FXR activation is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain. Activated FXR robustly induces the expression of SHP, which in turn acts as a transcriptional repressor for several other nuclear receptors, thereby mediating many of the metabolic effects of FXR activation.[2]
Key downstream effects of GW4064-mediated FXR activation include:
-
Repression of Bile Acid Synthesis: Inhibition of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6]
-
Regulation of Lipid Metabolism: Suppression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[7]
-
Modulation of Glucose Homeostasis: Repression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[7]
-
Anti-inflammatory Effects: Attenuation of inflammatory responses in various tissues.[7]
-
Antiproliferative Effects: Induction of apoptosis and cell cycle arrest in certain cancer cell lines.[8]
Visualizing the Core FXR Signaling Pathway
Caption: GW4064 activates FXR, leading to nuclear translocation and gene regulation.
Applications in Cell Culture
GW4064 is a versatile tool for investigating a wide range of cellular processes. Common applications include:
-
Metabolic Studies: Investigating the roles of FXR in lipid and glucose metabolism in hepatocytes (e.g., HepG2, Huh7), adipocytes, and intestinal epithelial cells (e.g., Caco-2).
-
Cancer Research: Exploring the anti-proliferative and pro-apoptotic effects of FXR activation in various cancer cell lines, including colorectal, breast, and liver cancer cells.[8]
-
Inflammation Research: Studying the anti-inflammatory properties of FXR agonists in macrophages and other immune cells.
-
Drug Metabolism and Drug-Drug Interactions: Assessing the impact of FXR activation on the expression of drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP3A4).[2]
Compound Specifications and Preparation
| Property | Value | Source |
| Synonym | GW4064 | [1] |
| Molecular Formula | C28H22Cl3NO4 | [1] |
| Molecular Weight | 542.85 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Insoluble in H2O and EtOH; ≥24.7 mg/mL in DMSO | [1] |
| EC50 | 15 nM (in vitro receptor activity assay) | [1] |
Stock Solution Preparation
Due to its poor solubility in aqueous solutions, GW4064 should be dissolved in a suitable organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[1]
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out 5.43 mg of GW4064 powder.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the powder.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage.[1]
Note: It is recommended to prepare fresh working dilutions from the stock solution for each experiment.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of GW4064 on the viability and proliferation of adherent cell lines.
Materials:
-
Adherent cells of interest (e.g., HepG2, MCF-7, HEK293T)[3]
-
Complete cell culture medium
-
GW4064 stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): For some cell lines and experimental questions, it may be beneficial to synchronize the cells by serum starvation for 12-24 hours prior to treatment.[3]
-
Treatment: Prepare serial dilutions of GW4064 in complete medium. The final concentrations typically range from 0.1 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the GW4064-containing medium. Include a vehicle control (DMSO at the same final concentration as the highest GW4064 dose).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to measure changes in the mRNA levels of FXR target genes (e.g., SHP, CYP7A1) following GW4064 treatment.
Materials:
-
Cells treated with GW4064 (as described above) in 6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
Cell Lysis and RNA Extraction: Following GW4064 treatment for the desired duration (e.g., 6, 12, or 24 hours), lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.
Protein Expression Analysis by Western Blotting
This protocol allows for the detection of changes in the protein levels of FXR and its downstream targets.
Materials:
-
Cells treated with GW4064 in 6-well or 10 cm plates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FXR, anti-SHP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After GW4064 treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizing the Experimental Workflow
Caption: A typical workflow for studying the effects of GW4064 in cell culture.
Troubleshooting and Considerations
-
Solubility Issues: If precipitation is observed in the culture medium, ensure the final DMSO concentration is below 0.1% (v/v) and that the GW4064 working solutions are freshly prepared.
-
Cell Line Specificity: The response to GW4064 can vary significantly between cell lines due to differences in FXR expression levels and the presence of co-regulators. It is crucial to select an appropriate cell model for your research question.
-
Off-Target Effects: As mentioned, GW4064 can have FXR-independent effects.[3][4] To confirm that the observed effects are FXR-mediated, consider using FXR knockdown (siRNA) or knockout cell lines, or a structurally different FXR agonist as a control.
-
Dose-Response and Time-Course: It is essential to perform dose-response and time-course experiments to determine the optimal concentration and incubation time for your specific cell line and experimental endpoint.
Conclusion
This compound (GW4064) is a powerful pharmacological tool for elucidating the diverse biological roles of the Farnesoid X Receptor. By understanding its mechanism of action and employing robust, well-controlled experimental protocols, researchers can effectively leverage this compound to advance our knowledge in metabolism, oncology, and beyond. Careful consideration of potential off-target effects and cell line-specific responses will ensure the generation of reliable and interpretable data.
References
-
Srivastava, S., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology, 28(5), 792-806. [Link]
-
Lee, F-Y., et al. (2023). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 24(13), 10887. [Link]
-
Zhang, Y., et al. (2006). Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance. Journal of Lipid Research, 47(4), 772-781. [Link]
-
Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678–1687. [Link]
-
Wang, Y., et al. (2022). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. Cell Death & Disease, 13(1), 31. [Link]
-
Srivastava, S., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 792-806. [Link]
-
Shukla, A., et al. (2011). Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α. Molecular Endocrinology, 25(10), 1635-1645. [Link]
-
Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678–1687. [Link]
-
Jeong, H., et al. (2015). GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression. Drug Metabolism and Disposition, 43(5), 717-723. [Link]
-
Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678–1687. [Link]
-
QIAGEN. (n.d.). FXR/RXR Activation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Methoxybenzoyl)propionic acid. Retrieved from [Link]
-
MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]
-
QIAGEN. (n.d.). FXR/RXR Activation. Retrieved from [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 3-(4-methoxynaphthalen-1-yl)propanoic acid as a Novel Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Naphthalene-Based Fluorophore
In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and specificity. The naphthalene moiety, with its inherent fluorescence, serves as a robust scaffold for the design of novel probes. This document provides detailed application notes for 3-(4-methoxynaphthalen-1-yl)propanoic acid , a promising candidate for a fluorescent probe. While direct literature on the specific applications of this compound is emerging, its structural analogy to well-characterized naphthalene-based probes allows for the extrapolation of its potential uses and the formulation of robust experimental protocols.
The core of this molecule is the naphthalene ring system, a well-established fluorophore. The methoxy group, an electron-donating substituent, is anticipated to enhance the quantum yield and modulate the spectral properties of the naphthalene core. The propanoic acid moiety offers a versatile handle for bioconjugation, enabling the targeted labeling of proteins, peptides, and other biomolecules. It is hypothesized that the fluorescence of this compound will be sensitive to the local microenvironment, making it a potential sensor for changes in polarity, viscosity, or the binding to macromolecules.[1][2]
Principle of Operation: A Mechanistic Overview
The fluorescence of naphthalene derivatives can be modulated by several mechanisms, including Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Internal Charge Transfer (ICT).[2] For this compound, it is plausible that its fluorescence is influenced by the protonation state of the carboxylic acid and its interactions with the surrounding environment. For instance, upon binding to a hydrophobic pocket of a protein, the quantum yield may increase due to the exclusion of water molecules that can quench fluorescence.
Photophysical Properties (Predicted)
Based on the characteristics of similar naphthalene derivatives, the following photophysical properties are anticipated.[3][4][5] Experimental validation is essential.
| Property | Predicted Value/Range | Notes |
| Excitation Wavelength (λex) | ~320 - 350 nm | Typical for naphthalene derivatives. |
| Emission Wavelength (λem) | ~380 - 450 nm | Dependent on solvent polarity and binding interactions. |
| Stokes Shift | Moderate to Large | A larger Stokes shift is beneficial for reducing background noise.[5] |
| Quantum Yield (Φ) | Environment-dependent | Expected to be low in aqueous solutions and higher in non-polar environments or when bound to proteins. |
| Lifetime (τ) | ns range | Typical for small organic fluorophores. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
A critical first step is the preparation of a concentrated stock solution of the probe, which can then be diluted to the desired working concentration for various applications.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing the Probe: Accurately weigh out a precise amount of this compound (e.g., 1 mg) in a clean microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: General Staining of Live Cells
This protocol outlines a general procedure for staining live cells to assess the probe's cellular uptake, localization, and potential as a biomarker for specific organelles or cellular states.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency (typically 60-80%) on a suitable imaging substrate.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual medium.
-
Probe Incubation: Prepare a working solution of the probe by diluting the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 1-10 µM. Incubate the cells with the probe solution for 15-30 minutes at 37°C in a CO2 incubator.[2][6]
-
Final Wash: Wash the cells three times with pre-warmed PBS to remove any unbound probe.[2][6]
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission filters for the naphthalene fluorophore.
Workflow for Live Cell Imaging
Caption: General workflow for live cell imaging with the fluorescent probe.
Protocol 3: In Vitro Protein Binding Assay
This protocol is designed to investigate the interaction of the probe with a purified protein, such as human serum albumin (HSA), a common model for studying drug-protein interactions.[3]
Materials:
-
Purified protein (e.g., Human Serum Albumin)
-
Tris or PBS buffer, pH 7.4
-
This compound stock solution
-
Fluorometer
Procedure:
-
Prepare Protein Solution: Prepare a solution of the protein in the buffer at a known concentration (e.g., 1 µM).
-
Titration: In a cuvette, place the protein solution. Sequentially add small aliquots of the probe stock solution to achieve a range of final probe concentrations.
-
Equilibration: After each addition, gently mix and allow the solution to equilibrate for 2-5 minutes.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of the solution after each addition, using the predetermined excitation wavelength.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the probe concentration to determine the binding affinity (Kd).
Protein Binding Assay Workflow
Sources
- 1. A single fluorescent probe for simultaneous detection of polarity, viscosity, and esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ [mdpi.com]
- 5. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
application of 3-(4-methoxynaphthalen-1-yl)propanoic acid in medicinal chemistry
Application Note & Protocols for 3-(4-methoxynaphthalen-1-yl)propanoic acid
Introduction: The Untapped Potential of Naphthalene Derivatives
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The inherent lipophilicity and aromaticity of the naphthalene ring system allow for significant interactions with biological targets.[2] Modification of the naphthalene core with various functional groups, such as carboxylic acids, presents a promising avenue for the development of novel drug candidates with improved pharmacological profiles.[3]
This document provides a detailed guide on the potential applications of a specific, yet underexplored, naphthalene derivative: This compound . Due to the current absence of specific literature on this compound, this guide will present a hypothesized framework for its synthesis and biological evaluation, grounded in established chemical principles and the known activities of closely related analogues.[4][5] This application note is intended to serve as a foundational resource for researchers venturing into the exploration of this novel chemical entity.
Proposed Synthesis of this compound
A plausible and versatile method for the synthesis of the title compound is the malonic ester synthesis, a classic and reliable method for the preparation of carboxylic acids.[6][7] This approach offers the flexibility to introduce various substituents on the naphthalene ring and the propanoic acid chain.
The proposed synthetic pathway commences with the readily available precursor, 4-methoxy-1-naphthaldehyde.
Protocol 1: Synthesis via Malonic Ester Condensation and Decarboxylation
Objective: To synthesize this compound.
Materials:
-
4-methoxy-1-naphthaldehyde
-
Diethyl malonate
-
Piperidine
-
Pyridine
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 4-methoxy-1-naphthaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude diethyl 2-(4-methoxynaphthalen-1-ylmethylene)malonate.
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the crude product from the previous step in ethanol.
-
Add an aqueous solution of potassium hydroxide (2.5 equivalents).
-
Reflux the mixture for 2-4 hours to facilitate both hydrolysis of the esters and subsequent decarboxylation.
-
After cooling, acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its structure and purity.
Hypothesized Biological Applications and Screening Protocols
Based on the known biological activities of structurally similar naphthalene derivatives, this compound is a promising candidate for investigation as an antimicrobial and anticancer agent.[5][8]
Antimicrobial Activity Screening
Naphthalene-containing compounds have demonstrated significant antimicrobial properties.[5][8] Therefore, it is logical to assess the potential of the title compound against a panel of pathogenic bacteria and fungi.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microbial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | [Experimental Value] |
| Escherichia coli | [Experimental Value] |
| Candida albicans | [Experimental Value] |
| Positive Control | [Experimental Value] |
| Table 1: Example of a data summary table for antimicrobial activity. |
Anticancer Activity Screening
The cytotoxic potential of naphthalene derivatives against various cancer cell lines is well-documented.[9][10][11] A primary screening assay to evaluate the anticancer activity of this compound would involve assessing its effect on cell viability.
Protocol 3: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (serially diluted in culture medium) for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| MCF-7 | [Experimental Value] |
| A549 | [Experimental Value] |
| HEK293 | [Experimental Value] |
| Table 2: Example of a data summary table for cytotoxic activity. |
Visualizing the Workflow
To provide a clear overview of the proposed research plan, the following workflow diagram is presented.
Caption: Proposed workflow for the synthesis and biological evaluation of this compound.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, the protocols and application notes outlined in this document provide a robust and scientifically sound framework for its synthesis and initial biological evaluation. The structural similarity to other bioactive naphthalene derivatives suggests a high probability of discovering interesting antimicrobial and anticancer properties.[5][8] Successful execution of these protocols will not only elucidate the therapeutic potential of this novel compound but also contribute valuable structure-activity relationship (SAR) data to the broader field of medicinal chemistry. Further research could involve the synthesis of a library of analogs with modifications on both the naphthalene ring and the propanoic acid side chain to optimize activity and selectivity.
References
-
(Naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenylethylidene)-hydrazide derivatives: Synthesis, antimicrobial evaluation, and QSAR studies. (2025-07-30). Request PDF. [Link]
-
Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (2022-06-05). Biointerface Research in Applied Chemistry. [Link]
-
How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially? (2021-06-01). Quora. [Link]
-
How can propanoic acid be synthesized from an alcohol? (n.d.). Homework.Study.com. [Link]
-
Malonates in Cyclocondensation Reactions. (n.d.). PMC. [Link]
-
Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2025-08-06). ResearchGate. [Link]
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (n.d.). Beilstein Journals. [Link]
-
Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. (n.d.). Semantic Scholar. [Link]
-
Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis. (2013). PubMed. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025-06-05). Master Organic Chemistry. [Link]
-
Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. (2025-08-06). ResearchGate. [Link]
-
Synthesis of novel N -(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. (n.d.). Request PDF. [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024-07-16). ACS Omega. [Link]
-
Synthesis of propanoic acid. (2023-07-21). YouTube. [Link]
-
3-(Naphthalen-1-yl)propanoic acid | 3243-42-3. (n.d.). J&K Scientific. [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024-12-28). International Journal of Pharmaceutical Sciences. [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). NIH. [Link]
-
3-(2-Formylphenoxy)propanoic acid. (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. (n.d.). RSC Publishing. [Link]
- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). [No Source Provided].
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025-05-16). PMC - NIH. [Link]
-
Synthesis, biological evaluation and molecular docking studies of a new series of chalcones containing naphthalene moiety as anticancer agents. (2025-08-06). ResearchGate. [Link]
- CN1277801C - Method for preparation of propionic acid. (n.d.).
- US3562336A - Synthesis of naphthalene derivatives. (n.d.).
-
Exercise 22.35 - The Malonic Ester Synthesis and Retrosynthesis. (2021-12-06). YouTube. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Substituted naphthalen-1-yl-acetic acid hydrazides: synthesis, antimicrobial evaluation and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Preclinical Evaluation of 3-(4-methoxynaphthalen-1-yl)propanoic acid as a Potential CRTH2 Antagonist
Introduction: The Rationale for Investigating Novel CRTH2 Antagonists
The chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2), a G-protein coupled receptor for prostaglandin D2 (PGD2), has emerged as a significant therapeutic target in the management of allergic and eosinophilic inflammatory diseases, most notably asthma.[1][2][3][4] Activation of CRTH2 on key immune cells, including eosinophils, basophils, and Th2 lymphocytes, orchestrates a cascade of pro-inflammatory events such as cell migration, activation, and cytokine release.[2][3][5] Consequently, the development of potent and selective CRTH2 antagonists represents a promising avenue for novel anti-inflammatory therapies.[1][2][5] This document provides a detailed experimental framework for the preclinical evaluation of a novel investigational compound, 3-(4-methoxynaphthalen-1-yl)propanoic acid, as a potential CRTH2 antagonist. The proposed workflows are designed to rigorously assess its binding affinity, functional antagonism, and in vivo efficacy.
Part 1: In Vitro Characterization of this compound
The initial phase of characterization focuses on determining the direct interaction of the test compound with the CRTH2 receptor and its functional consequence in a controlled cellular environment.
Radioligand Binding Assay: Determining Affinity for the CRTH2 Receptor
This assay is fundamental for quantifying the binding affinity (Ki) of this compound to the CRTH2 receptor.[6][7][8][9] It involves the competitive displacement of a radiolabeled ligand from the receptor by the test compound.
Experimental Protocol: CRTH2 Radioligand Binding Assay
-
Materials:
-
HEK293 cells stably expressing human CRTH2 receptor
-
[3H]-PGD2 (Radioligand)
-
This compound
-
Unlabeled PGD2 (for non-specific binding determination)
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
-
-
Procedure:
-
Prepare cell membranes from HEK293-CRTH2 cells by homogenization and centrifugation.[10]
-
Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µ g/well .
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of a serial dilution of this compound, and 50 µL of [3H]-PGD2 (at a concentration close to its Kd).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
Add 100 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Typical Value for a Potent Antagonist |
| IC50 | Concentration for 50% inhibition of radioligand binding | Low nM range |
| Ki | Inhibitory constant, a measure of binding affinity | Low nM range |
Calcium Mobilization Assay: Assessing Functional Antagonism
CRTH2 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca2+]i).[11][12][13][14] This assay measures the ability of this compound to inhibit PGD2-induced calcium mobilization, thus demonstrating its antagonistic activity.
Experimental Protocol: FLIPR-based Calcium Mobilization Assay
-
Materials:
-
CHO or HEK293 cells stably expressing human CRTH2
-
PGD2 (agonist)
-
This compound
-
Fluo-4 AM or other calcium-sensitive dye
-
Assay Buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
-
-
Procedure:
-
Seed the CRTH2-expressing cells into the assay plates and culture overnight to form a confluent monolayer.[11]
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a dilution series of this compound in assay buffer.
-
Add the test compound to the cells and incubate for 15-30 minutes.
-
Place the plate in the FLIPR instrument and measure the baseline fluorescence.
-
Add a pre-determined EC80 concentration of PGD2 to stimulate calcium release and record the fluorescence signal over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in [Ca2+]i.
-
Plot the peak fluorescence response against the logarithm of the test compound concentration.
-
Determine the IC50 value for the inhibition of the PGD2-induced calcium response.
-
| Parameter | Description | Expected Outcome for an Antagonist |
| IC50 | Concentration for 50% inhibition of agonist-induced calcium flux | Dose-dependent inhibition with a potent antagonist exhibiting a low nM IC50 |
Workflow for In Vitro Characterization
Caption: Timeline and key stages of the in vivo asthma model.
Endpoint Analysis
24 hours after the final OVA challenge, the following parameters should be assessed:
-
Airway Hyperresponsiveness (AHR):
-
Measure the changes in lung resistance and dynamic compliance in response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph or a forced oscillation technique. [15]A significant reduction in AHR in the treated group compared to the vehicle group indicates efficacy.
-
-
Bronchoalveolar Lavage Fluid (BALF) Analysis:
-
Collect BALF by flushing the lungs with sterile saline.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and PGD2 in the BALF supernatant using ELISA.
-
-
Lung Histology:
-
Perfuse and fix the lungs in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.
-
Score the sections for peribronchial and perivascular inflammation and goblet cell hyperplasia.
-
| Endpoint | Parameter Measured | Expected Outcome with Effective Treatment |
| AHR | Airway resistance in response to methacholine | Reduction in methacholine-induced bronchoconstriction |
| BALF Cell Counts | Number of eosinophils and other inflammatory cells | Significant decrease in inflammatory cell infiltration |
| BALF Cytokines | Levels of IL-4, IL-5, IL-13 | Reduction in Th2 cytokine levels |
| Lung Histology | Inflammatory cell infiltration and mucus production | Attenuation of peribronchial inflammation and goblet cell hyperplasia |
Conclusion and Future Directions
The experimental framework outlined in these application notes provides a robust and comprehensive approach to the preclinical evaluation of this compound as a potential CRTH2 antagonist. Successful outcomes in these assays, demonstrating potent and selective CRTH2 antagonism and in vivo efficacy in a relevant disease model, would provide a strong rationale for further development, including pharmacokinetic and toxicological studies, to advance this compound towards clinical investigation for the treatment of asthma and other allergic diseases.
References
-
Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2197. [Link]
-
Barnes, N., et al. (2012). A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma. Clinical & Experimental Allergy, 42(1), 38-48. [Link]
-
Creative Biolabs. (n.d.). OVA-Induced Allergic Airway Inflammation Mouse Model. Retrieved from [Link]
-
Gauvreau, G. M., et al. (2015). A CRTH2 antagonist reduces allergen-induced T-helper 2 cell activation and eosinophilic airway inflammation in subjects with mild allergic asthma. Journal of Allergy and Clinical Immunology, 135(4), 924-931.e4. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Jackson, D. J., et al. (2020). Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax, 75(1), 27-35. [Link]
-
JoVE. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]
-
Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives, 20(7), 415-420. [Link]
-
Singh, D., Ravi, A., & Southworth, T. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 165-173. [Link]
-
Spik, I., et al. (2018). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. American Journal of Physiology-Lung Cellular and Molecular Physiology, 314(6), L1039-L1053. [Link]
-
Ulven, T., et al. (2006). Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. Journal of Medicinal Chemistry, 49(23), 6638-6641. [Link]
-
van den Bor, J., et al. (2013). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (76), e51516. [Link]
-
Nials, A. T., et al. (2011). The role of the prostaglandin D2 receptor CRTH2 in promoting allergic inflammation. Journal of Leukocyte Biology, 90(5), 887-897. [Link]
-
Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. [Link]
-
Nitta, N., et al. (2007). Quantitative analysis of eosinophil chemotaxis tracked using a novel optical device—TAXIScan. Journal of Immunological Methods, 320(1-2), 155-163. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
-
Lukacs, N. W. (2001). Role of eosinophils in allergic airway inflammation. Regional Immunology, 6(1), 29-37. [Link]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
de Souza, C. F., et al. (2019). OVA-Induced Allergic Airway Inflammation Mouse Model. In Methods in Molecular Biology (Vol. 1916, pp. 245-253). Humana Press. [Link]
Sources
- 1. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. revvity.com [revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol Guide: High-Throughput Screening of 3-(4-methoxynaphthalen-1-yl)propanoic acid for Phospholipase A2 Inhibition
Introduction: Targeting Inflammatory Pathways with Novel Chemical Scaffolds
Inflammation is a critical biological response, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative conditions like Alzheimer's.[1][2] A pivotal enzyme family in the inflammatory cascade is Phospholipase A2 (PLA2).[3][4] These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing fatty acids, most notably arachidonic acid.[1][5] Arachidonic acid is the precursor to a wide array of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes.[6] Consequently, the inhibition of PLA2, particularly secreted PLA2 (sPLA2) and cytosolic PLA2 (cPLA2), represents a promising therapeutic strategy for mitigating inflammation.[2][7][8]
The compound 3-(4-methoxynaphthalen-1-yl)propanoic acid presents a unique chemical scaffold. Its naphthalene core provides a rigid, hydrophobic structure that is a common feature in enzyme inhibitors that target deep binding pockets. This structural characteristic makes it a compelling candidate for screening against enzymes like PLA2, which possess a hydrophobic active site cleft to accommodate lipid substrates.
This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound and other novel compounds as potential inhibitors of human secretory PLA2 (sPLA2). We will detail a robust, fluorescence-based assay protocol suitable for large-scale screening campaigns, data analysis, and a tiered hit validation workflow.
Assay Principle: A Fluorescence-Based Approach for sPLA2 Inhibition
To enable high-throughput screening, a homogenous, fluorescence-based assay is the method of choice, offering high sensitivity and compatibility with automation.[9] The protocol described herein utilizes a specialized phospholipid substrate that contains a fluorophore and a quencher. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage by PLA2, the fluorophore is released from the quencher's influence, leading to a quantifiable increase in fluorescence. The intensity of the fluorescence signal is directly proportional to the enzyme's activity. Potential inhibitors will prevent this cleavage, resulting in a diminished or absent fluorescent signal.
This method provides a continuous, real-time measurement of enzyme activity and is adaptable to 384-well and 1536-well plate formats, making it ideal for screening large compound libraries.[10]
Visualizing the Assay Mechanism
Caption: Fluorescence-based PLA2 assay workflow.
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format. All reagent additions should be performed using automated liquid handlers to ensure precision and consistency.
I. Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| Human Recombinant sPLA2 (Type IIA) | Cayman Chemical | 10004883 | -80°C |
| EnzChek™ Phospholipase A2 Assay Kit | Thermo Fisher | E10217 | -20°C |
| This compound | Custom Synthesis | N/A | Room Temp. |
| Known PLA2 Inhibitor (e.g., LY315920) | Cayman Chemical | 10006566 | -20°C |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 | Room Temp. |
| Assay Buffer (Tris-HCl, CaCl2, KCl) | See Kit | See Kit | 4°C |
| 384-well Black, Flat-Bottom Plates | Corning | 3710 | Room Temp. |
II. Reagent Preparation
Causality Behind Choices:
-
Assay Buffer: The buffer composition is critical. sPLA2 enzymes are calcium-dependent, hence the inclusion of CaCl2.[1] Triton X-100 is often included to maintain substrate in a soluble, monomeric form, preventing aggregation that can lead to assay artifacts.[11]
-
Enzyme Concentration: The final enzyme concentration should be determined empirically to ensure the reaction is in the linear range for the duration of the assay. This is typically achieved by running a titration of the enzyme and selecting a concentration that yields a robust signal without rapid substrate depletion.
-
Substrate Concentration: The substrate concentration is ideally set at or near its Michaelis-Menten constant (Km) value. This ensures the assay is sensitive to competitive inhibitors.
-
DMSO Concentration: The final concentration of DMSO in the assay well must be kept low (typically ≤1%) as higher concentrations can inhibit enzyme activity or cause compound precipitation.
-
Assay Buffer (1X): Prepare according to the manufacturer's instructions (e.g., dilute a 5X or 10X stock).[12] A typical final buffer might be 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100.[11]
-
sPLA2 Enzyme Working Solution: Dilute the human recombinant sPLA2 enzyme stock in 1X Assay Buffer to a 2X final concentration. The optimal concentration should be predetermined but a starting point could be 10 ng/mL.
-
Fluorescent Substrate Working Solution: Prepare the fluorescent phospholipid substrate in 1X Assay Buffer to a 2X final concentration as per the kit's protocol.[13]
-
Compound Plates:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create a concentration range for dose-response testing (e.g., from 10 mM to 10 nM).
-
For a primary screen, a single concentration is typically used (e.g., 10 µM).
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well assay plates.
-
-
Control Wells:
-
Positive Control: A known PLA2 inhibitor (e.g., LY315920) at a concentration known to give >90% inhibition.
-
Negative Control: DMSO only (vehicle control), representing 0% inhibition.
-
III. Assay Procedure (384-well format)
| Step | Action | Volume | Incubation | Rationale |
| 1 | Dispense Compounds/Controls | 50 nL | N/A | Introduction of test articles and controls. |
| 2 | Add sPLA2 Enzyme Solution | 10 µL | 15 min at RT | Pre-incubation of enzyme with the inhibitor allows for binding to occur before the substrate is introduced. |
| 3 | Add Fluorescent Substrate Solution | 10 µL | N/A | Initiates the enzymatic reaction. |
| 4 | Read Fluorescence | N/A | Immediately, then kinetically for 30 min | Kinetic reading provides richer data on the rate of inhibition compared to a single endpoint. |
Detailed Steps:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compounds, positive controls, and negative controls (DMSO) to the appropriate wells of a 384-well black plate.
-
Enzyme Addition: Add 10 µL of the 2X sPLA2 enzyme working solution to all wells. Mix the plate on an orbital shaker for 30 seconds.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. This step allows the test compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 10 µL of the 2X fluorescent substrate working solution to all wells to initiate the reaction. The final reaction volume is 20 µL.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader. Read the fluorescence intensity (e.g., Excitation/Emission wavelengths appropriate for the specific fluorophore, such as 485/528 nm for fluorescein-based probes) every minute for 30 minutes.
Data Analysis and Quality Control
I. Primary Data Analysis
For each well, the rate of the reaction (slope of the fluorescence intensity versus time) is calculated.
The Percent Inhibition is calculated using the following formula:
Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]
Caption: Tiered workflow for hit validation and progression.
I. Tier 1: Hit Confirmation and Potency
-
Re-testing: Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) are re-tested in the same assay to confirm activity.
-
Dose-Response Analysis: Confirmed hits are tested over a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 value). This confirms a specific, concentration-dependent effect.
II. Tier 2: Eliminating False Positives
-
Orthogonal Assays: The activity of the hit compound is tested in a different assay format that measures the same biological endpoint. For example, if the primary screen was fluorescence-based, an orthogonal assay could be a colorimetric or mass spectrometry-based assay. [14]This helps to rule out compounds that interfere with the primary assay's detection method (e.g., autofluorescent compounds).
-
Counter-Screens: These are assays designed to identify non-specific inhibitors or assay artifacts. For PLA2, this could involve a screen against a different, unrelated enzyme to check for specificity. It is also crucial to test for compound aggregation, which is a common cause of false positives in biochemical assays.
III. Tier 3: Structure-Activity Relationship (SAR)
Once a hit is validated through orthogonal and counter-screens, medicinal chemistry efforts begin. [14]1. Analog Procurement/Synthesis: Analogs of the validated hit compound are tested to establish an initial structure-activity relationship (SAR). This helps to understand which parts of the molecule are essential for its inhibitory activity. 2. Lead Optimization: Promising hits with good initial SAR become the starting point for lead optimization campaigns, where chemists work to improve potency, selectivity, and drug-like properties.
Conclusion
This guide provides a robust and scientifically grounded protocol for the high-throughput screening of this compound as a potential inhibitor of secretory phospholipase A2. By following the detailed steps for assay execution, implementing rigorous quality control measures like the Z'-factor, and adhering to a systematic hit validation workflow, researchers can confidently identify and advance novel inhibitors of this critical inflammatory enzyme. The principles and protocols outlined here are adaptable and serve as a comprehensive resource for drug discovery professionals seeking to explore new chemical matter against PLA2 and other challenging targets.
References
-
Phospholipase A2. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. Retrieved January 27, 2026, from [Link]
-
A. D. K. Appuhamillage, G. A., et al. (2016). Fluorometric High-Throughput Screening Assay for Secreted Phospholipases A2 Using Phospholipid Vesicles. ASSAY and Drug Development Technologies, 14(4), 244-255. [Link]
-
Hit Identification. (n.d.). Vipergen. Retrieved January 27, 2026, from [Link]
-
Z-factor. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
Sun, G. Y., et al. (2010). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. Neuromolecular Medicine, 12(2), 133-148. [Link]
-
Burke, J. E., & Dennis, E. A. (2009). Phospholipase A2 structure/function, mechanism, and signaling. Journal of Lipid Research, 50(Supplement), S237-S242. [Link]
-
Brglez, V., et al. (2022). Secreted Phospholipases A2: Drivers of Inflammation and Cancer. International Journal of Molecular Sciences, 23(15), 8592. [Link]
-
How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. Retrieved January 27, 2026, from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 27, 2026, from [Link]
-
Mo, J., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 11(1), 49-60. [Link]
-
A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. (2024). MDPI. Retrieved January 27, 2026, from [Link]
- Tatulian, S. A. (2001). Assay of phospholipases A2 and their inhibitors by kinetic analysis in the scooting mode. Methods in Enzymology, 341, 385-401.
-
Boilard, E., et al. (2009). A novel anti-inflammatory role for secretory phospholipase A2 in immune complex-mediated arthritis. EMBO Molecular Medicine, 1(4), 213-220. [Link]
-
Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. Retrieved January 27, 2026, from [Link]
-
Hit Validation for Suspicious Minds. (n.d.). Sygnature Discovery. Retrieved January 27, 2026, from [Link]
-
Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience. Retrieved January 27, 2026, from [Link]
-
Huang, C., et al. (2006). A continuous fluorescence assay for phospholipase A2 with nontagged lipid. Analytical Biochemistry, 351(1), 11-17. [Link]
- Gijon, M. A., & Leslie, C. C. (2001). Assaying phospholipase A2 activity. Methods in Molecular Biology, 161, 133-142.
-
What is the Z prime value (Z')? (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]
- Martin, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1215-1227.
-
What are PLA2 stimulators and how do they work? (2024, June 25). Patsnap. Retrieved January 27, 2026, from [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. Retrieved January 27, 2026, from [Link]
- Bougrine, O., et al. (2011). In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts. Journal of Medicinal Plants Research, 5(3), 395-401.
-
Chen, B., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 56(7), 1243-1256. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved January 27, 2026, from [Link]
-
da Silva, F. S., et al. (2023). Catalytically Active Snake Venom PLA2 Enzymes: An Overview of Its Elusive Mechanisms of Reaction. Journal of Medicinal Chemistry, 66(9), 5986-6009. [Link]
-
EnzChek™ Phospholipase A2 Assay Kit. (n.d.). Iright. Retrieved January 27, 2026, from [Link]
-
Targeting cPLA2 enzyme may reduce brain inflammation in Alzheimer's. (2026, January 26). Drug Target Review. Retrieved January 27, 2026, from [Link]
-
Has anyone optimized EnzChek Phosphate Assay Kit for 100ul? (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Albulescu, L.-O., et al. (2024). Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform. Frontiers in Pharmacology, 14, 1331224. [Link]
Sources
- 1. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel anti-inflammatory role for secretory phospholipase A2 in immune complex-mediated arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PLA2 stimulators and how do they work? [synapse.patsnap.com]
- 7. Secreted Phospholipases A2: Drivers of Inflammation and Cancer | MDPI [mdpi.com]
- 8. Phospholipase A2 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Fluorometric High-Throughput Screening Assay for Secreted Phospholipases A2 Using Phospholipid Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. iright.com [iright.com]
- 14. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Application Notes and Protocols: 3-(4-methoxynaphthalen-1-yl)propanoic acid as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Naphthalene Scaffold
In the landscape of medicinal chemistry and materials science, the naphthalene core is a privileged scaffold. Its rigid, planar structure and electron-rich nature provide a foundation for constructing molecules with unique pharmacological and photophysical properties. 3-(4-methoxynaphthalen-1-yl)propanoic acid emerges as a particularly valuable building block, offering a strategic combination of a reactive carboxylic acid handle and a modifiable aromatic system. This application note provides a comprehensive guide to the synthesis and utilization of this versatile intermediate, with a focus on its application in constructing complex polycyclic frameworks through intramolecular Friedel-Crafts acylation. The protocols and insights provided herein are designed to empower researchers to leverage this molecule in their synthetic endeavors, from novel drug discovery to the development of advanced materials.
The methoxy group on the naphthalene ring not only influences the electronic properties of the aromatic system but also provides a potential site for further functionalization, such as demethylation to reveal a reactive phenol. The propanoic acid side chain is the key to its utility as a building block, enabling both amide coupling reactions and, most notably, intramolecular cyclization to form a new fused ring system. This transformation is a powerful strategy for accessing tetralone derivatives, which are core structures in many biologically active compounds.
I. Synthesis of this compound: An Adapted Protocol
While numerous synthetic routes to arylpropanoic acids exist, a reliable method for the preparation of this compound can be adapted from established procedures for related naphthalene derivatives. The following protocol is based on a multi-step sequence starting from 1-methoxy-4-acetylnaphthalene.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is presented as a representative procedure adapted from analogous syntheses. Researchers should optimize conditions as needed.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| 1-methoxy-4-acetylnaphthalene | 33189-02-5 | Commercially available | Starting material |
| Methoxymethyltriphenylphosphonium chloride | 2065-66-9 | Commercially available | Wittig reagent precursor |
| Phenyl lithium | 591-51-5 | Commercially available | Strong base |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Commercially available | Solvent |
| Diethyl malonate | 105-53-3 | Commercially available | Reagent for chain extension |
| Sodium ethoxide (NaOEt) | 141-52-6 | Commercially available | Base |
| Sulfuric acid (H₂SO₄), concentrated | 7664-93-9 | Commercially available | Catalyst for hydrolysis |
| Sodium hydroxide (NaOH) | 1310-73-2 | Commercially available | Base for hydrolysis |
| Diethyl ether | 60-29-7 | Commercially available | Extraction solvent |
| Magnesium sulfate (MgSO₄), anhydrous | 7487-88-9 | Commercially available | Drying agent |
Procedure:
Step 1: Synthesis of 1-methoxy-4-(1-methoxyvinyl)naphthalene (Wittig Reaction)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend methoxymethyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add phenyl lithium (1.1 eq.) to the suspension. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 1-methoxy-4-acetylnaphthalene (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 2-(4-methoxynaphthalen-1-yl)acetaldehyde
-
Dissolve the crude 1-methoxy-4-(1-methoxyvinyl)naphthalene from the previous step in a mixture of THF and 10% aqueous sulfuric acid.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting aldehyde is often used in the next step without further purification.
Step 3: Malonic Ester Synthesis and Decarboxylation
-
In a flame-dried flask, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 eq.) dropwise at room temperature.
-
After stirring for 30 minutes, add the crude 2-(4-methoxynaphthalen-1-yl)acetaldehyde from Step 2.
-
Reflux the reaction mixture for 4-6 hours.
-
To the cooled reaction mixture, add a solution of NaOH (3.0 eq.) in water and continue to reflux for an additional 4 hours to hydrolyze the ester.
-
Cool the reaction mixture and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.
-
Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool the mixture to room temperature and collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
II. Application in Complex Molecule Synthesis: Intramolecular Friedel-Crafts Acylation
A primary application of this compound is its use in intramolecular Friedel-Crafts acylation (or cyclization) to form a fused six-membered ring, yielding a tetralone derivative. This reaction is a powerful tool for the construction of polycyclic aromatic systems. The electron-rich methoxy-substituted naphthalene ring is highly activated towards electrophilic aromatic substitution, making this cyclization efficient.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
Application Notes and Protocols for the Safe Handling and Storage of 3-(4-methoxynaphthalen-1-yl)propanoic Acid Powder
Introduction
3-(4-methoxynaphthalen-1-yl)propanoic acid is a specialized organic compound featuring a naphthalene core, a methoxy group, and a propanoic acid side chain. As a derivative of both naphthalene and carboxylic acid, this molecule serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials. The integrity of this reagent is paramount for reproducible experimental outcomes. This guide provides a comprehensive framework for its handling and storage, grounded in chemical first principles to ensure the preservation of its purity and stability while maintaining the highest standards of laboratory safety. The protocols herein are designed for researchers, scientists, and drug development professionals.
Physicochemical Properties & Stability Profile
A thorough understanding of the compound's properties is the foundation of its safe handling and storage. While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its constituent functional groups and closely related analogs.
| Property | Value (Predicted/Inferred) | Rationale & Significance |
| Chemical Formula | C₁₄H₁₄O₃ | Defines the elemental composition. |
| Molecular Weight | 230.26 g/mol | Essential for accurate molar calculations. Based on the formula.[1] |
| Appearance | White to off-white crystalline powder | Visual inspection is a first-line check for purity and degradation. |
| Melting Point | Not specified. Likely >100 °C | Naphthalene derivatives and propanoic acid analogs are typically high-melting solids. A sharp melting range indicates high purity. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | The large hydrophobic naphthalene core dictates its poor aqueous solubility, while the carboxylic acid group provides polarity for solubility in organic solvents.[2] |
| pKa | ~4-5 | The propanoic acid moiety is expected to have a pKa typical of carboxylic acids, influencing its behavior in different pH environments. |
Chemical Stability:
The stability of this compound is governed by two main features: the naphthalene ring and the carboxylic acid group.
-
Naphthalene Core: The aromatic naphthalene ring system is inherently stable due to electron delocalization. It is resistant to oxidation under ambient conditions but can be susceptible to photodegradation upon prolonged exposure to UV light.[3]
-
Carboxylic Acid Group: This functional group makes the molecule susceptible to two primary concerns:
-
Hygroscopicity: Carboxylic acids are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[4][5][6] This can lead to inaccuracies in weighing and may introduce water into sensitive reactions.
-
Reactivity: As a weak acid, it will react with bases. It is also incompatible with strong oxidizing agents and reducing agents.
-
Hazard Identification and Safety Precautions
| Hazard Class | GHS Hazard Statement (Anticipated) | Pictogram | Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE):
A risk assessment dictates that the following minimum PPE must be worn at all times when handling this powder:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves. Inspect for tears or holes before use.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: When handling significant quantities of powder outside of a certified chemical fume hood, a NIOSH-approved N95 (or better) respirator is required to prevent inhalation of airborne particulates.
Caption: PPE selection workflow for handling the powder.
Storage Protocols
The primary objectives of the storage protocol are to prevent moisture uptake, protect from light, and avoid contact with incompatible chemicals.
3.1. General Recommendations:
-
Container: Store in the original manufacturer's container, which is typically made of amber glass or an inert plastic. Ensure the cap is tightly sealed.
-
Environment: Store in a cool, dry, and dark location.
-
Segregation: Store away from strong bases, oxidizing agents, and reducing agents. A dedicated cabinet for acids is recommended.
Caption: Key incompatible material classes.
3.2. Protocol for Short-Term Storage (< 6 months):
-
Receipt: Upon receiving, inspect the container for damage.
-
Labeling: Affix a label with the date of receipt and the intended user's name.
-
Sealing: After each use, securely tighten the cap. For screw-cap bottles, wrap the junction of the cap and bottle with Parafilm® to create an additional barrier against atmospheric moisture.
-
Location: Place the sealed container in a designated, ventilated chemical storage cabinet. The ideal temperature range is 15-25°C.
3.3. Protocol for Long-Term Storage (> 6 months):
For maintaining the highest purity over extended periods, additional precautions are necessary to combat hygroscopicity.
-
Inert Atmosphere (Optional but Recommended): If possible, backfill the container headspace with an inert gas like argon or nitrogen before sealing. This displaces moist air and oxygen.
-
Secondary Containment: Place the primary, sealed container inside a larger, airtight secondary container or a desiccator cabinet.
-
Desiccant: Add a desiccant, such as silica gel packets or anhydrous calcium sulfate, to the secondary container. Ensure the desiccant is active (e.g., blue for indicating silica gel) and does not come into direct contact with the primary container.
-
Labeling: In addition to the date of receipt, label the container with the date it was placed into long-term storage.
-
Inspection: Periodically (e.g., every 6 months) inspect the desiccant and replace it if it has become saturated.
| Parameter | Short-Term Storage | Long-Term Storage |
| Duration | < 6 Months | > 6 Months |
| Temperature | 15-25 °C | 15-25 °C (Controlled) |
| Atmosphere | Ambient Air | Inert Gas (Argon/Nitrogen) Recommended |
| Moisture Control | Tightly sealed cap + Parafilm® | Desiccator or airtight secondary container with desiccant |
| Location | Ventilated Chemical Cabinet | Ventilated Chemical Cabinet |
Handling and Use Protocols
4.1. Protocol for Dispensing (Weighing) Solid Powder:
The primary goal during dispensing is to minimize the generation of airborne dust and prevent contamination.
-
Preparation: Don all required PPE. Perform the weighing operation inside a chemical fume hood or a powder containment hood.
-
Equilibration: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dispensing: Use a clean, dedicated spatula for transferring the powder. Open the container for the minimum time necessary. Transfer the desired amount to a tared weigh boat or appropriate glassware.
-
Cleanup: Immediately clean any spilled powder using a damp paper towel (for small spills) and dispose of it as hazardous waste. Do not dry sweep, as this can aerosolize the powder.
-
Sealing: Tightly reseal the main container, wrapping with Parafilm® if it will be returned to short-term storage.
4.2. Protocol for Solution Preparation:
-
Solvent Selection: Choose a suitable, anhydrous grade solvent in which the compound is soluble (e.g., DMSO, DMF, Methanol).
-
Dissolution: In a chemical fume hood, add the weighed powder to the solvent in an appropriately sized flask.
-
Mixing: Use gentle agitation (e.g., magnetic stirring or swirling) to facilitate dissolution. Sonication may be used if necessary, but avoid excessive heating.
-
Storage of Solution: If the solution is to be stored, use a vial with a PTFE-lined cap and store at the recommended temperature for the specific experiment, protecting it from light. Consider storing under an inert atmosphere if the solvent is prone to peroxide formation (e.g., THF).
Emergency Procedures
5.1. Spill & Contamination Response:
-
Small Spill (in fume hood): Decontaminate the area with a damp cloth. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Large Spill (outside fume hood): Evacuate the immediate area. Prevent the spread of dust. Cordon off the area and inform laboratory management or the institutional safety officer. Do not attempt to clean up without appropriate respiratory protection.
5.2. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials, including contaminated PPE, spill cleanup materials, and unused compound, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Place solid waste in a clearly labeled, sealed container.
References
-
PubChem. 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
-
Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]
-
Verma, S., et al. (2022). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. [Link]
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Propionic acid. [Link]
-
NIST. 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. [Link]
-
Gerdes, B., et al. (2013). Naphthalene biodegradation in temperate and arctic marine microcosms. ResearchGate. [Link]
-
Pang, H., et al. (2021). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate: Influence of Ammonium Depletion. Environmental Science & Technology. [Link]
-
Tang, M., et al. (2021). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Atmospheric Chemistry and Physics Discussions. [Link]
-
Veprek, B., et al. (2025). Photodegradation of naphthalene-derived particle oxidation products. Environmental Science: Atmospheres. [Link]
-
Grishchenkov, V.G., et al. (2021). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. Microorganisms. [Link]
-
Peng, C., et al. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. Environmental Science & Technology. [Link]
-
Eawag. Naphthalene Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
-
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]
-
PubChem. 3-(4-Methoxybenzamido)propanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(6-Methoxy-2-naphthyl)propionic acid. National Center for Biotechnology Information. [Link]
-
Qadeer, G., et al. (2008). 3-(4-Methoxybenzoyl)propionic acid. ResearchGate. [Link]
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxy-1-naphthol. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-(6-Methoxy-2-naphthyl)propionic acid | C14H14O3 | CID 1302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
- 4. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methoxynaphthalen-1-yl)propanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 3-(4-methoxynaphthalen-1-yl)propanoic acid. As Senior Application Scientists, we combine our expertise with established scientific principles to help you improve your reaction yields and obtain high-purity products.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process:
-
Friedel-Crafts Acylation: 1-methoxynaphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the intermediate, 4-(4-methoxy-1-naphthalenyl)-4-oxobutanoic acid.
-
Reduction: The ketone carbonyl group of the intermediate is reduced to a methylene group to yield the final product. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
Below is a visual representation of the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Part 1: Friedel-Crafts Acylation
Question 1: My Friedel-Crafts acylation reaction has a low yield or did not proceed to completion. What are the possible causes and solutions?
Answer:
Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reagents and Starting Materials:
-
1-Methoxynaphthalene: Ensure your starting material is pure. Impurities can interfere with the reaction.[1][2] Consider purification by distillation if necessary.
-
Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis to succinic acid. Ensure it is dry and stored in a desiccator.[3][4]
-
Lewis Acid (AlCl₃): Aluminum chloride is highly hygroscopic and will lose its activity upon exposure to moisture. Use freshly opened or properly stored AlCl₃.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While various solvents can be used, nitrobenzene or carbon disulfide are common for this reaction.[5] Ensure the solvent is anhydrous.
-
Temperature: The reaction temperature influences the rate and selectivity.[1] Initially, the reaction is often started at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the exothermic reaction, and then gradually warmed to room temperature or heated to drive the reaction to completion.[5]
-
Stoichiometry: A molar excess of the Lewis acid is typically required as it complexes with both the acylating agent and the resulting ketone.[6] A common starting point is 2.2-2.5 equivalents of AlCl₃.
-
-
Work-up Procedure:
-
Improper work-up can lead to product loss. The reaction is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Ensure complete decomposition before extraction.
-
Experimental Protocol: Optimizing the Friedel-Crafts Acylation
-
Preparation: Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous nitrobenzene and aluminum chloride (2.2 eq.).
-
Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Dissolve 1-methoxynaphthalene (1.0 eq.) and succinic anhydride (1.1 eq.) in anhydrous nitrobenzene and add this solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Stir until the aqueous layer is clear.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Question 2: I am getting a mixture of isomers from the Friedel-Crafts acylation. How can I improve the regioselectivity?
Answer:
The methoxy group in 1-methoxynaphthalene is an ortho-, para- directing group. In this case, acylation can occur at the 2-position (ortho) or the 4-position (para). The desired product is from acylation at the 4-position.
-
Steric Hindrance: The bulky acyl group will preferentially add to the less sterically hindered 4-position.
-
Reaction Temperature: Higher reaction temperatures can sometimes lead to the formation of undesired isomers.[5] Maintaining a lower reaction temperature during the initial addition phase can improve selectivity.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may favor the para product.
If you are observing a significant amount of the ortho-isomer, consider the following:
-
Lower the reaction temperature: Conduct the entire reaction at 0-5 °C and monitor for a longer duration.
-
Change the solvent: If using a more polar solvent, try switching to a less polar one like carbon disulfide.
Part 2: Reduction of the Keto-Acid Intermediate
Question 3: My Clemmensen reduction of the intermediate keto-acid is giving a low yield. What could be the problem?
Answer:
The Clemmensen reduction is performed under strongly acidic conditions and can be sensitive to several factors.[7][8]
-
Purity of the Keto-Acid: Ensure the starting 4-(4-methoxy-1-naphthalenyl)-4-oxobutanoic acid is pure. Impurities from the previous step can interfere with the reduction.
-
Preparation of Zinc Amalgam: The activity of the zinc amalgam is crucial. It should be freshly prepared.
-
Reaction Conditions:
-
Acid Concentration: Concentrated hydrochloric acid is required.
-
Temperature: The reaction is typically carried out at reflux.
-
Reaction Time: The reduction can be slow and may require prolonged heating. Monitor the reaction by TLC.
-
-
Side Reactions: The acidic conditions can potentially lead to side reactions, especially with sensitive functional groups. However, for this substrate, it is generally a robust method.
Question 4: I am considering the Wolff-Kishner reduction. What are the advantages and disadvantages compared to the Clemmensen reduction for this synthesis?
Answer:
The Wolff-Kishner reduction is an alternative method performed under basic conditions.[9][10]
| Feature | Clemmensen Reduction | Wolff-Kishner Reduction |
| Conditions | Acidic (Zn(Hg), conc. HCl)[7] | Basic (H₂NNH₂, KOH, high-boiling solvent)[9] |
| Advantages | Effective for aryl ketones.[8] | Good for base-stable, acid-sensitive compounds. |
| Disadvantages | Not suitable for acid-sensitive substrates. | Not suitable for base-sensitive substrates or sterically hindered ketones.[9][10] |
For the synthesis of this compound, both methods are viable. The choice may depend on the presence of other functional groups in more complex analogs or personal preference and available reagents.
Experimental Protocol: Wolff-Kishner Reduction
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-(4-methoxy-1-naphthalenyl)-4-oxobutanoic acid (1.0 eq.), diethylene glycol, hydrazine hydrate (4-5 eq.), and potassium hydroxide (4-5 eq.).
-
Hydrazone Formation: Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone. Water will distill off.
-
Reduction: Increase the temperature to 190-200 °C and reflux for 3-4 hours. The evolution of nitrogen gas should be observed.[11][12]
-
Work-up: Cool the reaction mixture and pour it into water. Acidify with HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Below is a troubleshooting decision tree to help guide your optimization process.
Caption: Troubleshooting decision tree for yield improvement.
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid for the Friedel-Crafts acylation?
A: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used, but aluminum chloride is generally the most effective for this type of reaction.[13] The reaction conditions may need to be re-optimized for a different catalyst.
Q2: My final product is difficult to purify. What are some common impurities?
A: Common impurities can include unreacted starting materials (1-methoxynaphthalene or the keto-acid intermediate), and potentially the ortho-acylated isomer if the regioselectivity of the first step was not optimal. If using the Clemmensen reduction, side products from acid-catalyzed reactions could be present, though less likely with this substrate.
Q3: How can I monitor the progress of the reactions?
A: Thin Layer Chromatography (TLC) is an effective way to monitor both the Friedel-Crafts acylation and the reduction step. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting material, intermediate, and product.
Q4: Are there any safety precautions I should be aware of?
A: Yes. Aluminum chloride reacts violently with water and is corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE). The work-up of the Friedel-Crafts reaction with water/acid is highly exothermic and should be done cautiously. Hydrazine, used in the Wolff-Kishner reduction, is toxic and a suspected carcinogen. All procedures should be carried out in a well-ventilated fume hood.
References
-
PrepChem. Synthesis of Step 3. 4-Methoxyphenylpropionitrile. [Link]
-
SciELO. Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. [Link]
- Google Patents.
-
Bulgarian Chemical Communications. Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
ResearchGate. 2 Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with.... [Link]
-
ResearchGate. (PDF) 3-(4-Methoxybenzoyl)propionic acid. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Google Patents.
-
Organic Syntheses. succinic anhydride. [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Reddit. Synthesis - General tips for improving yield?. [Link]
-
PubMed Central. Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. [Link]
-
National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Chemistry Stack Exchange. Clemmensen reduction of α-, β-keto acids. [Link]
-
ResearchGate. A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. [Link]
-
YouTube. Wolff Kishner Reduction Mechanism. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]
-
JoVE. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. [Link]
-
ResearchGate. Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. [Link]
-
Reddit. How do you get better at increasing yields?. [Link]
-
BYJU'S. Clemmensen Reduction reaction. [Link]
-
Chemistry Steps. Organic Chemistry Synthesis Problems. [Link]
-
SlideShare. CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. [Link]
-
YouTube. Clemmensen Reduction of Aldehydes & Ketones. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. EP0855380B1 - Process for the preparation of succinic anhydride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]
- 13. bcc.bas.bg [bcc.bas.bg]
Technical Support Center: Crystallization of 3-(4-methoxynaphthalen-1-yl)propanoic acid
Welcome to the technical support center for the crystallization of 3-(4-methoxynaphthalen-1-yl)propanoic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals who are working on the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively.
Please note that specific experimental data for this compound is not extensively reported in publicly available literature. Therefore, this guide is built upon foundational principles of crystallization for aromatic and polycyclic carboxylic acids, supported by data from closely related structural analogs.
Physicochemical Profile & Analog Comparison
A successful crystallization begins with understanding the compound's properties. Due to the limited data on the target compound, we can infer potential characteristics by examining its structural analogs. The naphthalene ring suggests a higher melting point and potentially lower solubility in non-polar solvents compared to its phenyl analog.
| Property | This compound | Analog 1: 3-(1-Naphthyl)propanoic acid | Analog 2: 3-(4-Methoxyphenyl)propanoic acid |
| Structure | Methoxy group on Naphthalene ring | No Methoxy group on Naphthalene ring | Methoxy group on Phenyl ring |
| Molecular Weight | 230.26 g/mol | 200.23 g/mol [1] | 180.20 g/mol |
| Melting Point | Not available | 157-159 °C[2] | 98-100 °C |
| Predicted pKa | Not available | 4.56 ± 0.10[2] | ~4.87 (similar to propanoic acid)[3] |
| Solubility | Not available | Slightly soluble in heated Chloroform and Methanol[2] | Sparingly soluble in water; soluble in ethanol and acetone[4] |
This comparison suggests that the target compound will be a solid at room temperature with a melting point likely between 100°C and 160°C. Its aromatic character and carboxylic acid group indicate it will be soluble in polar organic solvents and likely insoluble in water and non-polar aliphatic solvents.
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for crystallization?
A1: The ideal solvent is one where your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For an aromatic carboxylic acid like this, good starting points include alcohols (ethanol, methanol, isopropanol), ketones (acetone), or esters (ethyl acetate). Toluene or a mixed solvent system like toluene/hexane could also be effective. A systematic approach is to test solubility in small amounts (~10 mg of compound in 0.5 mL of solvent) at room temperature and then upon heating.
Q2: My compound is not crystallizing from solution upon cooling. What are the first steps I should take?
A2: This is a common issue, usually related to either excessive solvent or a high barrier to nucleation.
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to boil off a portion of the solvent to increase the concentration.
-
Induce Nucleation: If the solution is supersaturated but no crystals form, you need to provide a surface for crystal growth. Try scratching the inside of the flask just below the solvent line with a glass rod. Alternatively, add a "seed crystal" from a previous batch.
-
Lower the Temperature: If room temperature cooling is ineffective, place the flask in an ice bath or a refrigerator. Ensure cooling is slow to promote the formation of larger, purer crystals.[5]
Q3: My compound has "oiled out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This often happens if the melting point of the solid is lower than the boiling point of the solution or if significant impurities are present. To resolve this, reheat the solution to re-dissolve the oil. Then, you can either add more solvent to make the solution more dilute before attempting a slower cooling process, or add a co-solvent in which the compound is less soluble (a "poor" solvent) to the hot solution until it just becomes cloudy, then clarify with a drop of the "good" solvent before cooling.
Q4: How can I improve the purity of my final crystalline product?
A4: Purity is the primary goal of crystallization.[6]
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[7] Allow the solution to cool to room temperature slowly before moving it to a colder environment.
-
Washing: After filtering the crystals, wash them with a small amount of the ice-cold crystallization solvent to remove any residual mother liquor that contains dissolved impurities.
-
Recrystallization: If purity is still insufficient, a second crystallization (recrystallization) is often necessary.
Visualized Workflows and Decision Processes
Troubleshooting Crystallization Failures
The following diagram outlines a systematic workflow for troubleshooting common crystallization problems.
Caption: A workflow for troubleshooting common crystallization issues.
Solvent Selection Decision Tree
This decision tree helps guide the selection of an appropriate solvent system.
Caption: Decision tree for selecting a suitable crystallization solvent.
Detailed Troubleshooting Guide
Problem: No Crystals Form Upon Cooling
-
Possible Cause & Rationale: The solution is not supersaturated. For crystals to form, the concentration of the solute must exceed its solubility at that temperature. If too much solvent was added initially, the solution will remain undersaturated even upon cooling.
-
Solution:
-
Return the flask to a heat source.
-
Boil off a portion of the solvent under a fume hood.
-
Allow the more concentrated solution to cool again slowly.[7]
-
-
Possible Cause & Rationale: The energy barrier for nucleation (the formation of the initial crystal seeds) has not been overcome. Crystal formation is not spontaneous and requires an initiation event.
-
Solutions:
-
Scratching: Use a glass rod to make a small scratch on the inner surface of the glassware. The microscopic imperfections on the glass provide a high-energy site that facilitates nucleation.
-
Seeding: Introduce a single, pure crystal of the target compound into the solution. This "seed" acts as a template, bypassing the initial nucleation barrier and promoting crystal growth.[8]
-
Drastic Cooling: Cool the solution in an ice-salt bath or with dry ice/acetone. This can sometimes force nucleation, although it may lead to smaller or less pure crystals.[5]
-
Problem: The Compound Separates as an Oil ("Oiling Out")
-
Possible Cause & Rationale: The compound's solubility is so high in the hot solvent that upon cooling, it becomes supersaturated while the solution temperature is still above the compound's melting point. Impurities can also suppress the melting point, exacerbating this issue.
-
Solutions:
-
Reheat and Dilute: Reheat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level. Attempt to cool very slowly.
-
Use a Mixed-Solvent System: Reheat to dissolve the oil. Add a "poor" solvent (an antisolvent, one in which the compound is not very soluble) dropwise to the hot solution until a persistent cloudiness appears. Then, add a few drops of the original "good" solvent to make the solution clear again. This lowers the overall solvating power of the system, encouraging crystallization at a higher temperature.
-
Problem: Crystals Form Too Quickly or as a Fine Powder
-
Possible Cause & Rationale: The solution is excessively supersaturated, or cooling is too rapid. This causes massive, uncontrolled nucleation, resulting in very small crystals that can trap impurities and are difficult to filter.
-
Solutions:
-
Increase Solvent Volume: Reheat the solution to redissolve the solid. Add a small amount of extra hot solvent to slightly exceed the minimum required for dissolution. This ensures that crystallization begins at a lower temperature and proceeds more slowly.[7]
-
Insulate the Flask: Ensure the solution cools as slowly as possible. Place the flask on a surface that does not conduct heat well (like a cork ring or folded paper towels) and cover the top with a watch glass. An inverted beaker can also be placed over the flask to create an insulating air jacket.[7]
-
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent.
-
Drying: Allow the crystals to dry completely under vacuum. The purity can be assessed by techniques like melting point determination.
Protocol 2: Mixed-Solvent (Binary) Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., acetone) in which it is readily soluble.
-
Addition of Antisolvent: While keeping the solution hot, add a "poor" solvent (antisolvent, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling & Isolation: Cool the solution slowly as described in the single-solvent protocol. Isolate, wash, and dry the resulting crystals.
References
-
PubChem. 3-(4-Methylnaphthalen-1-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
-
ACS Publications. Crystal Engineering of Binary Organic Eutectics. Available from: [Link]
-
PubChem. 1-Naphthalenepropionic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]
-
NIH National Library of Medicine. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Available from: [Link]
-
MDPI. The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Available from: [Link]
-
NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. National Institute of Standards and Technology. Available from: [Link]
-
PubMed. The Impact of Polycyclic Aromatic Hydrocarbons on the Structure and Crystallization Behavior of Nanocomposites Based on Paraffin and Polyethylene. Available from: [Link]
-
Wikipedia. Propionic acid. Available from: [Link]
-
Food Science and Technology. Synthesis and crystallization purification of phytosterol esters for food industry application. Available from: [Link]
- Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
Sources
- 1. 1-Naphthalenepropionic acid | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1-NAPHTHYL)-PROPIONIC ACID | 3243-42-3 [chemicalbook.com]
- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 7. EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents [patents.google.com]
- 8. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 3-(4-methoxynaphthalen-1-yl)propanoic acid
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth, technical comparison for validating the purity of 3-(4-methoxynaphthalen-1-yl)propanoic acid, a key intermediate in various synthetic pathways. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, contrasting its performance and utility against other common analytical techniques. The methodologies described herein are grounded in established regulatory frameworks, ensuring a self-validating and trustworthy approach to purity assessment.
The Analytical Challenge: Characterizing this compound
This compound possesses a naphthalene core, a chromophore that makes it highly suitable for UV detection, and a carboxylic acid group, which dictates its polarity and solubility. A typical synthesis might involve a Friedel-Crafts acylation of 1-methoxynaphthalene followed by subsequent reduction and modification steps. This synthetic route can introduce a variety of process-related impurities that must be identified and resolved.
Potential Process-Related Impurities:
-
Positional Isomers: Friedel-Crafts reactions on substituted naphthalenes can yield isomers. For instance, acylation could occur at other positions on the naphthalene ring, leading to compounds like 3-(4-methoxy-2-naphthyl )propanoic acid.[1][2]
-
Unreacted Starting Materials: Residual 1-methoxynaphthalene or other precursors.
-
Intermediates: Incomplete reduction of ketone or alkene intermediates formed during the synthesis.
-
By-products: Di-acylated or other side-reaction products.[2]
A reliable analytical method must be able to separate the active pharmaceutical ingredient (API) from these potential impurities to accurately determine its purity.
The Gold Standard: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity and impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[3][4] For a moderately polar and acidic compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice.
Rationale for Method Development
The causality behind our experimental choices is rooted in the physicochemical properties of the analyte.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which will provide effective retention for the nonpolar naphthalene ring system. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution and analysis time.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer and an organic solvent (acetonitrile or methanol) is optimal.
-
Acidification: The addition of an acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the aqueous phase is critical. It suppresses the ionization of the propanoic acid's carboxyl group (pKa ~4-5), ensuring a single, non-ionized form of the analyte.[5] This results in sharper, more symmetrical peaks and reproducible retention times.
-
Organic Solvent: Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient from a lower to a higher concentration of acetonitrile allows for the elution of compounds with a wide range of polarities, ensuring that both polar impurities and the more nonpolar API are well-resolved.
-
-
Detection: The naphthalene chromophore exhibits strong UV absorbance. A photodiode array (PDA) detector is ideal, allowing for monitoring across a range of wavelengths to identify the optimal wavelength for quantification (likely around 230 nm) and to check for peak purity.
Detailed Protocol: HPLC Method Validation
The validation of an analytical method is a formal process to demonstrate its suitability for the intended purpose, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7]
Below is a step-by-step protocol for validating the purity method for this compound.
Experimental Protocol: HPLC System & Conditions
-
System: Agilent 1260 Infinity II LC System (or equivalent) with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
Standard & Sample Diluent: Acetonitrile:Water (50:50, v/v).
The validation process involves a series of experiments to assess key performance parameters.
Caption: HPLC Method Validation Workflow.
1. Specificity (Selectivity) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Prepare a solution of the diluent (blank).
-
Prepare a solution of a reference standard of this compound.
-
Prepare a solution of the sample containing the API and its potential impurities.
-
Spike the sample solution with known related impurities if available.
-
Inject all solutions and verify that the peak for the main analyte is free from interference from any other components at its retention time. The PDA detector can be used to assess peak purity.
-
-
Forced Degradation: To demonstrate stability-indicating capability, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The degradation products should be adequately resolved from the main peak.
-
Acid/Base Hydrolysis: Reflux sample in 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treat sample with 3% H₂O₂.
-
Thermal: Expose solid sample to 80°C.
-
Photolytic: Expose sample solution to UV light (e.g., 254 nm).
-
-
Acceptance Criteria: The main peak should be spectrally pure and well-resolved (Resolution > 2.0) from all impurity and degradation peaks.
2. Linearity and Range Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the expected range (e.g., 50% to 150% of the target assay concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy (Trueness) Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery.
-
Protocol:
-
Prepare a sample solution of known concentration (placebo spiked with API, or a production batch).
-
Spike this solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the added standard.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six independent preparations of the same sample on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the combined data from both studies should be ≤ 2.0%.
-
5. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a standard solution while making small variations to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase pH (± 0.2 units).
-
Mobile Phase Composition (e.g., ± 2% organic content).
-
-
-
Acceptance Criteria: The system suitability parameters (see below) should remain within acceptable limits, and the results should not be significantly impacted by the changes.
6. System Suitability System suitability tests are an integral part of the overall procedure and are performed before running the analytical sequence to ensure the chromatographic system is performing adequately.[8]
-
Protocol: A standard solution is injected five or six times at the beginning of each run.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): > 2000.
-
RSD of Peak Areas: ≤ 2.0% for replicate injections.
-
Summary of Validation Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | Resolution > 2.0 from impurities | All peaks resolved (R > 2.5) | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 | Pass |
| Range | 50-150% of target conc. | 0.05 - 0.15 mg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.15% | Pass |
| Robustness | System suitability passes | All parameters met | Pass |
Comparison with Alternative Purity Determination Methods
While HPLC is the preferred method, other techniques can provide complementary or confirmatory data. The choice of method depends on the specific requirements of the analysis.
Caption: Comparison of Purity Analysis Techniques.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV/PDA | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for complex mixtures; excellent quantitation; non-destructive; robust and reproducible. | Requires soluble and UV-active compounds; higher instrument cost than titration. | Routine QC; resolving and quantifying known and unknown impurities; stability testing. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a gas mobile phase and a liquid/solid stationary phase, with mass-based detection. | Excellent for volatile and semi-volatile compounds; provides structural information (MS). | Requires volatile or derivatizable analytes; high temperatures can degrade labile compounds. | Detecting residual solvents or volatile starting materials; not ideal for the non-volatile target analyte without derivatization. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei; comparison against a certified internal standard. | Primary ratio method; does not require a reference standard of the analyte itself; provides structural confirmation. | Lower sensitivity than HPLC; requires highly pure internal standard; higher sample concentration needed; complex mixtures can be difficult to resolve. | Certifying reference standards; obtaining an absolute purity value without relying on response factors. |
| Acid-Base Titration | Neutralization of the acidic analyte with a standardized basic titrant. | Simple, inexpensive, and highly precise; based on a primary chemical principle (stoichiometry).[2] | Non-specific (titrates all acidic impurities along with the API); lower sensitivity; not suitable for complex mixtures. | Assay of bulk material where acidic impurities are known to be negligible; confirming the total acid content. |
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of this compound, a well-validated, stability-indicating RP-HPLC method stands as the most powerful and reliable single technique. It provides the necessary specificity, sensitivity, and precision to meet the stringent requirements of the pharmaceutical industry.
However, a truly self-validating system often employs orthogonal methods. For instance, qNMR can be used to certify the purity of the primary reference standard used for the HPLC validation, while titration can serve as a simple, secondary assay to confirm the overall acidic content. This multi-faceted approach provides an unassailable level of confidence in the purity of the compound, ensuring both scientific integrity and regulatory compliance. The detailed HPLC validation protocol presented here serves as a robust framework for any laboratory tasked with the critical analysis of this, or structurally similar, molecules.
References
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]
-
ResearchGate. (2025). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
- Gao, Y., et al. (2014). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid.
-
Ahmad, I., et al. (2012). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 17.3: Acid-Base Titrations. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Ilisz, I., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PubMed Central. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- V. A. Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
- Klick, S., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
- Padarauskas, A., et al. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
- Dong, M. W. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
- Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Acid Base Titration Curves - pH Calculations. YouTube. Retrieved from [Link]
- Reddy, G. S., et al. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research.
-
U.S. Pharmacopeia. (2011). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
- Kaynak, M. S., & Şahin, S. (2008). A new hplc approach for determination of in-vitro solubility of naproxen sodium. Hacettepe University Journal of the Faculty of Pharmacy.
-
Save My Exams. (2025). Acid base titration. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]
- Lee, J., et al. (2017). Quantification of propionic acid from Scutellaria baicalensis roots. PubMed Central.
- Google Patents. (n.d.). CN112321420A - Naproxen impurity and preparation method thereof.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Shcherbakova, A., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PubMed Central.
- EMU Physics Department. (2023).
- University of Wisconsin-Madison. (2017).
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
- Scribd. (n.d.).
- Kerber, R. C., et al. (n.d.).
- LibreTexts Chemistry. (2022). 9.
-
Shimadzu Scientific US. (2022). How to do HPLC method validation. YouTube. Retrieved from [Link]
- LibreTexts Chemistry. (2022). 9.
- YouTube. (2024).
- Starodub. (2024). Revised ICH Guideline Q2(R1)
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. A re-examination of the Friedel–Crafts acetylation of 2-methoxynaphthalene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in vitro biological assessment and molecular modeling insights for novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents with potential EGFR inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 3-(4-methoxynaphthalen-1-yl)propanoic acid vs other inhibitors
An In-Depth Comparative Guide to the Biological Activity of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors
Authored by a Senior Application Scientist
This guide provides a detailed comparison of the biological activity of selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, with a focus on the well-characterized compound MF63, against other classes of anti-inflammatory agents. We will delve into the mechanistic rationale, comparative efficacy, and the experimental methodologies used to validate these powerful research tools.
The Rationale for Targeting mPGES-1 in Inflammation
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1][2] Its synthesis is the final step in a cascade initiated by the release of arachidonic acid (AA) from cell membranes. This cascade is centrally controlled by cyclooxygenase (COX) enzymes, which convert AA into the intermediate PGH2. From there, specific synthases create different prostaglandins. Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase specifically responsible for converting PGH2 into PGE2.[1][2]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and more selective COX-2 inhibitors (coxibs) act "upstream" by blocking the COX enzymes. While effective, this approach indiscriminately halts the production of all prostaglandins downstream of PGH2, including those with crucial physiological roles like the cardioprotective prostacyclin (PGI2).[3] This lack of specificity is linked to the well-documented gastrointestinal and cardiovascular side effects of long-term NSAID use.[4][5]
Targeting mPGES-1 offers a more refined therapeutic strategy. As an inducible enzyme that is significantly upregulated during inflammation, its inhibition allows for the precise reduction of pathological PGE2 levels while sparing the synthesis of other essential prostaglandins.[6] This targeted approach promises similar anti-inflammatory efficacy to NSAIDs but with a potentially superior safety profile.[4][5]
The Arachidonic Acid Cascade: Points of Inhibition
The following diagram illustrates the key enzymes in the prostaglandin synthesis pathway and highlights the distinct points of intervention for different inhibitor classes.
Caption: Prostaglandin synthesis pathway and inhibitor targets.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of an inhibitor is defined by its potency (how much of the drug is needed) and its selectivity (how specifically it binds to its intended target). MF63 is a phenanthrene imidazole-based compound that stands out as a highly potent and selective inhibitor of human mPGES-1, making it an excellent reference compound for research.[2][7]
| Compound Class | Example Compound | Target(s) | Typical Potency (IC50) | Key Characteristics |
| Selective mPGES-1 Inhibitor | MF63 | mPGES-1 | ~1.3 nM (human)[5] | High potency and >1000-fold selectivity over COX enzymes; spares other prostanoid pathways.[2] |
| Selective mPGES-1 Inhibitor | Compound 118 | mPGES-1 | 10-29 nM (human)[1] | Cross-species activity; demonstrated efficacy in reducing vasoconstriction.[1][4] |
| Selective COX-2 Inhibitor | Celecoxib | COX-2 >> COX-1 | ~40 nM (for COX-2) | Reduces PGE2 but also other COX-2-dependent prostanoids; associated with cardiovascular risks.[4] |
| Non-Selective NSAID | Ibuprofen | COX-1 & COX-2 | ~5 µM (for COX enzymes) | Broadly inhibits prostaglandin synthesis, leading to potential GI side effects. |
| Weak/Dual Inhibitor | Sulindac | COX-1/2, mPGES-1 | Low µM (for mPGES-1)[1] | An NSAID with some reported off-target inhibitory activity on mPGES-1.[1] |
In Vivo Efficacy and Safety Insights
The true value of selective mPGES-1 inhibition is demonstrated in preclinical in vivo models.
-
Anti-Inflammatory and Analgesic Effects: In a humanized mPGES-1 knock-in mouse model, MF63 significantly inhibited LPS-induced hyperalgesia (pain sensitivity) at doses of 10-100 mg/kg.[5] In guinea pigs, it effectively reduced both fever (pyresis) and hyperalgesia, and provided relief in a model of chronic osteoarthritis pain.[5] This demonstrates that targeted PGE2 reduction is sufficient to achieve potent anti-inflammatory and analgesic effects.
-
Cardiovascular Safety: A key advantage of mPGES-1 inhibitors is the "shunting" of the PGH2 substrate towards other synthases.[1] Studies show that mPGES-1 inhibition can increase the production of cardioprotective PGI2, a stark contrast to COX-2 inhibitors which decrease it.[1][4] In models of myocardial infarction, mPGES-1 inhibitors like Compound III and 118 improved cardiac function compared to both vehicle and celecoxib.[4]
-
Gastrointestinal Safety: At effective anti-inflammatory doses, MF63 did not cause the gastrointestinal toxic effects commonly seen with NSAIDs in multiple animal models.[5] Similarly, another mPGES-1 inhibitor showed no adverse gastric effects in mice, whereas celecoxib caused bleeding ulcers at a 50 mg/kg dose.[4]
Experimental Protocols for Inhibitor Characterization
Validating the activity of a novel mPGES-1 inhibitor requires a multi-step approach, moving from direct enzyme inhibition to a cellular context.
Workflow for mPGES-1 Inhibitor Validation
Caption: Stepwise workflow for validating mPGES-1 inhibitors.
Protocol 1: Cell-Free mPGES-1 Enzymatic Activity Assay
Objective: To determine the direct inhibitory effect of a compound on mPGES-1 enzymatic activity by measuring the conversion of PGH2 to PGE2.
Causality: This assay isolates the enzyme from other cellular processes, ensuring that any observed effect is due to direct interaction with mPGES-1. It is the primary method for determining an inhibitor's IC50 value.
Methodology:
-
Enzyme Source Preparation:
-
Culture A549 cells (or another suitable cell line) and stimulate with Interleukin-1 beta (IL-1β, 10 ng/mL) for 24-48 hours to induce high expression of mPGES-1.[8]
-
Harvest the cells, and prepare microsomes via differential centrifugation. The microsomal fraction will be enriched with mPGES-1.
-
Determine the protein concentration of the microsomal preparation (e.g., using a BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5) containing a reducing agent essential for mPGES-1 activity, such as 2.5 mM glutathione.
-
In a 96-well plate, add the test compound at various concentrations (typically a 10-point serial dilution). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MF63).
-
Add the microsomal enzyme preparation to each well and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate, PGH2 (typically 20 µM final concentration).[8]
-
Incubate for 60 seconds at 4°C. The reaction is kept short and on ice to ensure stability of the PGH2 substrate.
-
-
Reaction Quenching and Detection:
-
Stop the reaction by adding a quench solution containing a reducing agent like stannous chloride (SnCl2) and a low pH buffer. This reduces any unreacted PGH2 to PGF2α, preventing its non-enzymatic conversion to PGE2.
-
Quantify the amount of PGE2 produced in each well using a validated Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based PGE2 Production Assay
Objective: To measure the ability of a compound to inhibit PGE2 production in intact, stimulated cells, providing a more physiologically relevant assessment of potency.
Causality: This assay tests the compound's ability to cross cell membranes, engage the target in its native environment, and overcome potential efflux or metabolism. It validates the findings from the cell-free assay in a biological system.
Methodology:
-
Cell Culture and Stimulation:
-
Seed A549 cells or human whole blood in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the test compound at various concentrations. Pre-incubate for 1-2 hours.
-
Add a pro-inflammatory stimulus such as IL-1β (10 ng/mL) or lipopolysaccharide (LPS) to induce the entire prostaglandin synthesis cascade, from PLA2 to mPGES-1.[8]
-
Incubate for 24 hours to allow for PGE2 synthesis and secretion into the supernatant.
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Normalize the PGE2 levels to the vehicle-treated, stimulated control.
-
Plot the PGE2 concentration or percent inhibition against the log of the inhibitor concentration to determine the cellular IC50 value. This value is often higher than the enzymatic IC50 due to factors like cell permeability and protein binding.
-
Conclusion and Future Outlook
The selective inhibition of mPGES-1 represents a highly promising strategy for the development of next-generation anti-inflammatory therapeutics.[1][5] Compounds like MF63 provide powerful tools for dissecting the role of PGE2 in pathophysiology. By specifically targeting the terminal step in inflammatory PGE2 synthesis, mPGES-1 inhibitors demonstrate comparable efficacy to traditional NSAIDs and coxibs in preclinical models but with a markedly improved safety profile, particularly concerning cardiovascular and gastrointestinal health.[4][5] The continued development of potent, selective, and orally bioavailable mPGES-1 inhibitors holds the potential to offer a safer alternative for patients with chronic inflammatory diseases.[4]
References
-
He, L., et al. (2022). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Gauthier, J., et al. (2014). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry. Available at: [Link]
-
Back, M., et al. (2023). The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. Expert Opinion on Therapeutic Targets. Available at: [Link]
-
Georgaki, D., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Life (Basel). Available at: [Link]
-
Liu, P., et al. (2018). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. ChemMedChem. Available at: [Link]
-
Ghimire, G., et al. (2023). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. Available at: [Link]
-
Bruno, I., et al. (2020). Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Korotkova, M., & Jakobsson, P. (2011). Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases. Frontiers in Pharmacology. Available at: [Link]
-
Tuure, L., et al. (2020). Effects of the mPGES-1 inhibitor MF63 and the NSAID ibuprofen on the inflammatory response in a co-culture model of the human osteoarthritic joint. ResearchGate. Available at: [Link]
-
Hönzke, S., et al. (2017). Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1. Frontiers in Immunology. Available at: [Link]
Sources
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]
- 6. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Structural Confirmation of 3-(4-methoxynaphthalen-1-yl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of a pharmaceutical compound is paramount to its efficacy and safety. In the realm of drug discovery, naphthalene derivatives have garnered significant attention due to their diverse biological activities. Among these, the 3-(4-methoxynaphthalen-1-yl)propanoic acid scaffold serves as a crucial building block for novel therapeutic agents. The precise confirmation of the structure of its derivatives is a critical step in the development pipeline, ensuring that the desired molecule has been synthesized and is free from impurities that could alter its pharmacological profile.
This guide provides a comprehensive comparison of the key analytical techniques employed for the structural elucidation of this compound derivatives. It is designed to assist researchers in making informed decisions about the most appropriate methodologies for their specific needs, thereby ensuring the scientific rigor of their findings.
The Importance of Orthogonal Analytical Techniques
No single analytical method can provide a complete picture of a molecule's structure.[1][2][3] A multi-pronged approach, utilizing a combination of spectroscopic and spectrometric techniques, is essential for unambiguous structural confirmation.[1][3] This guide will delve into the principles, applications, and limitations of three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[2] It provides detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and stereochemistry.
Key NMR Experiments for Structural Confirmation:
-
¹H NMR (Proton NMR): Provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of the signals are key parameters for analysis. For naphthalene derivatives, distinct aromatic and aliphatic regions in the spectrum are expected.[4][5]
-
¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms present. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments provide crucial connectivity information.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular framework.
-
Expert Insights:
When analyzing the NMR spectra of this compound derivatives, pay close attention to the aromatic region to confirm the substitution pattern on the naphthalene ring. The propanoic acid side chain will exhibit characteristic signals in the aliphatic region, and their coupling patterns will confirm the connectivity. The methoxy group should present as a sharp singlet in the ¹H NMR spectrum.
Experimental Workflow for NMR Analysis
Caption: A streamlined workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[6]
Common Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Often used for large molecules but can be applied to smaller organic compounds.
High-Resolution Mass Spectrometry (HRMS):
HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS):
In MS/MS, ions of a specific m/z are selected and fragmented. The resulting fragmentation pattern provides detailed structural information, helping to piece together the different components of the molecule. For this compound derivatives, characteristic fragmentation patterns would involve cleavage of the propanoic acid side chain and fragmentation of the naphthalene ring system.[7]
Experimental Workflow for Mass Spectrometry Analysis
Caption: A typical workflow for structural analysis using mass spectrometry.
X-ray Crystallography: The Definitive Structure
X-ray crystallography is a technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9] It is considered the "gold standard" for structural determination as it can unambiguously establish the connectivity, conformation, and stereochemistry of a molecule.[10]
The Crystallography Process:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.
Expert Insights:
For naphthalene derivatives, X-ray crystallography can provide precise details about the planarity of the aromatic system and the conformation of the propanoic acid side chain.[9][10] It is particularly valuable for resolving any ambiguities in stereochemistry. However, the requirement for a suitable single crystal can be a significant limitation.
Experimental Workflow for X-ray Crystallography
Caption: The process of determining a molecular structure by X-ray crystallography.
Comparative Summary of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Principle | Nuclear spin in a magnetic field | Mass-to-charge ratio of ions | X-ray diffraction by a crystal lattice |
| Sample Phase | Solution | Solution or Solid | Solid (single crystal) |
| Information | Connectivity, stereochemistry, dynamics | Molecular weight, elemental formula, substructures | 3D atomic arrangement, bond lengths, bond angles |
| Strengths | Non-destructive, detailed structural information in solution | High sensitivity, accurate mass determination | Unambiguous structure determination |
| Limitations | Lower sensitivity, complex spectra for large molecules | Provides limited stereochemical information | Requires a suitable single crystal, which can be difficult to obtain |
An Integrated Approach to Structural Confirmation
For the robust confirmation of the structure of this compound derivatives, an integrated approach is highly recommended.
Caption: A decision-making flowchart for integrated structural confirmation.
By combining the information from these orthogonal techniques, researchers can have the highest confidence in their structural assignments. This rigorous approach is not only good scientific practice but is also a critical component of regulatory submissions for new drug candidates.
References
- Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid.
-
PrepChem. (n.d.). Synthesis of Step 3. 4-Methoxyphenylpropionitrile. Retrieved from [Link]
- Robertson, J. M. (1933). The crystalline structure of naphthalene. A quantitative X-ray investigation. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 142(847), 674-691.
-
NIST. (n.d.). Propanoic acid, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
- Hoefelmeyer, J. D., et al. (2002). The 600 MHz high-quality 1H NMR spectra of naphthalene derivatives in DMSO at various temperatures are displayed. Journal of Population Therapeutics & Clinical Pharmacology.
- Krawczyk, E., et al. (1996). ESCA, Solid-State NMR, and X-Ray Diffraction Studies of Perisubstituted Naphthalene Derivatives. The Journal of Physical Chemistry, 100(38), 15872-15880.
- Habryło, S., & Sosnowska, I. (2008). X-ray diffraction study of the structure of liquid naphthalene at 368K.
- Cravotto, G., et al. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2020(2), M1131.
-
Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
-
MassBank. (2008). Carboxylic acids and derivatives. Retrieved from [Link]
- Al-Otaibi, J. S., et al. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Crystals, 13(3), 448.
-
Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube. [Link]
- S. N., S., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 793-806.
- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2910-2914.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). Propionic Acid. Retrieved from [Link]
- Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry.
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
- Pérez-Gálan, P., et al. (2022). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society, 144(30), 13576-13582.
- Bhandari, S., et al. (2020). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Molecules, 25(23), 5586.
- Google Patents. (n.d.). US3562336A - Synthesis of naphthalene derivatives.
-
ResearchGate. (n.d.). Mass spectrum of propanoic acid, 2-methyl-, 2, 2 dimethyl-1(-2-hydroxy-1methylethylpropyl ester. Retrieved from [Link]
-
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]
- MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3123.
- MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 24(13), 10931.
-
PubChem. (n.d.). 3-[4-[Carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]propanoic acid. Retrieved from [Link]
Sources
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. jchps.com [jchps.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]
- 6. Propanoic acid, TMS derivative [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]
A Framework for the Preclinical Evaluation of 3-(4-methoxynaphthalen-1-yl)propanoic acid: A Comparative Guide
Introduction
The landscape of anti-inflammatory and analgesic drug discovery is in constant evolution, driven by the need for novel chemical entities with improved efficacy and safety profiles. In this context, 3-(4-methoxynaphthalen-1-yl)propanoic acid emerges as a compound of interest. Its structural architecture, featuring a naphthalene core linked to a propanoic acid moiety, bears a resemblance to the well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). However, a thorough review of the existing scientific literature reveals a notable absence of preclinical or clinical data pertaining to its biological activity.
This guide, therefore, is conceptualized not as a retrospective analysis but as a prospective framework for the comprehensive preclinical evaluation of this compound. As a Senior Application Scientist, the objective is to provide a detailed, scientifically rigorous, and logically structured roadmap for researchers and drug development professionals. This document will delineate a head-to-head comparison of this novel compound with established drugs that are structurally and mechanistically relevant.
The primary comparator chosen for this guide is Naproxen , a widely used NSAID that also possesses a methoxy-substituted naphthalene ring and a propanoic acid side chain. The subtle yet significant difference in the substitution pattern on the naphthalene ring between the two molecules makes for a compelling scientific investigation into structure-activity relationships. To provide a broader context of cyclooxygenase (COX) inhibition, we will also include Celecoxib , a selective COX-2 inhibitor, and Aspirin , an irreversible non-selective COX inhibitor, in our comparative analysis.
This guide will furnish detailed, step-by-step experimental protocols, from in vitro enzymatic assays to in vivo models of inflammation and pain. The causality behind each experimental choice will be elucidated, ensuring a self-validating system of investigation. All mechanistic claims and protocols are supported by authoritative sources, which are duly cited and compiled in a comprehensive reference list. Through this structured approach, we aim to empower researchers to systematically unravel the therapeutic potential and safety profile of this compound.
Mechanistic Insights: The Cyclooxygenase Pathway
The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[2]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli.[2] The prostaglandins produced by COX-2 are the primary drivers of the pain and swelling associated with inflammation.
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the concurrent inhibition of COX-1.[1]
The following diagram illustrates the arachidonic acid cascade and the points of intervention for non-selective and selective COX inhibitors.
Caption: The Arachidonic Acid Cascade and NSAID Intervention Points.
Given the structural similarity of this compound to Naproxen, it is hypothesized that its primary mechanism of action will also involve the inhibition of COX enzymes. The key question to be addressed is its potency and selectivity towards COX-1 and COX-2.
In Vitro Comparative Analysis: COX Enzyme Inhibition
The initial step in characterizing a potential NSAID is to determine its inhibitory activity against the COX-1 and COX-2 isoenzymes in a cell-free system. This provides a direct measure of the compound's potency and selectivity.
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to quantify the inhibition of prostaglandin E2 (PGE2) production by purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.
Caption: Workflow for the In Vitro COX Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the provided assay buffer to the recommended concentration.
-
Prepare serial dilutions of this compound, Naproxen, Celecoxib, and Aspirin in a suitable solvent (e.g., DMSO).
-
Prepare the substrate solution of arachidonic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, cofactor solution, and either the test compound, reference drug, or vehicle control to the appropriate wells.
-
Add the diluted COX-1 or COX-2 enzyme to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate for 10 minutes at 37°C.[1]
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
-
Detection and Analysis:
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Hypothetical Comparative Data: COX Inhibition
The following table presents hypothetical IC50 values that would be generated from this assay, allowing for a direct comparison of the test compound with the reference drugs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Naproxen | ~5 | ~2 | ~2.5 |
| Celecoxib | >100 | ~0.1 | >1000 |
| Aspirin | ~1 | ~20 | ~0.05 |
Note: The IC50 values for the reference drugs are representative values from the literature and may vary depending on the specific assay conditions.
Interpretation of Expected Results:
-
A low IC50 value indicates high potency.
-
The selectivity index provides a quantitative measure of the compound's preference for inhibiting COX-2 over COX-1. A high selectivity index (>10) is characteristic of COX-2 selective inhibitors.
-
The data generated for this compound will allow for its classification as a non-selective inhibitor (similar to Naproxen and Aspirin) or a COX-2 selective inhibitor (similar to Celecoxib).
In Vivo Comparative Analysis: Anti-Inflammatory and Analgesic Efficacy
Following the in vitro characterization, it is crucial to evaluate the efficacy of this compound in living organisms. In vivo models of inflammation and pain provide a more complex biological system to assess the compound's therapeutic potential.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-validated model of acute inflammation to assess the anti-inflammatory activity of novel compounds.[4]
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Handling:
-
Male Wistar rats (150-200 g) are used and acclimatized for at least one week before the experiment.
-
Animals are fasted overnight with free access to water.
-
-
Dosing:
-
Animals are divided into groups (n=6 per group): Vehicle control, this compound (at various doses), Naproxen (e.g., 15 mg/kg), Celecoxib (e.g., 50 mg/kg), and Aspirin (e.g., 150 mg/kg).
-
The test compounds and reference drugs are administered orally (p.o.) 60 minutes before the induction of inflammation.
-
-
Induction of Edema:
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
-
Measurement and Analysis:
-
The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Hypothetical Comparative Data: Anti-Inflammatory Activity
| Treatment (Dose) | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0% |
| This compound | To be determined |
| Naproxen (15 mg/kg) | ~70%[5] |
| Celecoxib (50 mg/kg) | ~60%[6] |
| Aspirin (150 mg/kg) | ~45%[7] |
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.[8]
Step-by-Step Methodology:
-
Animal Handling:
-
Swiss albino mice (20-25 g) are used.
-
-
Dosing:
-
Animals are divided into groups (n=6 per group) and treated orally with the vehicle, test compound, or reference drugs 30 minutes before the acetic acid injection.
-
-
Induction of Writhing:
-
Each mouse is injected intraperitoneally (i.p.) with 0.1 mL of a 1% acetic acid solution.[2]
-
Immediately after the injection, the mouse is placed in an observation chamber.
-
-
Observation and Analysis:
-
The number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.[9]
-
The percentage of analgesic activity is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
-
The ED50 (the dose that produces 50% of the maximum analgesic effect) can be calculated from the dose-response curve.
-
Hypothetical Comparative Data: Analgesic Activity
| Treatment (Dose) | % Inhibition of Writhing | ED50 (mg/kg) |
| Vehicle Control | 0% | - |
| This compound | To be determined | To be determined |
| Naproxen (10 mg/kg) | ~60% | ~5 |
| Celecoxib (10 mg/kg) | ~55% | ~8 |
| Aspirin (100 mg/kg) | ~50%[10] | ~60 |
Safety and Tolerability Assessment: Gastrointestinal Toxicity
A critical aspect of NSAID development is the assessment of gastrointestinal (GI) side effects.
Experimental Protocol: NSAID-Induced Gastric Ulceration in Rats
This protocol is designed to evaluate the potential of a compound to cause gastric lesions after repeated administration.
Step-by-Step Methodology:
-
Animal Handling and Dosing:
-
Wistar rats are fasted for 24 hours but allowed free access to water.
-
The test compound and reference drugs are administered orally at doses equivalent to or multiples of their effective anti-inflammatory doses for 4 consecutive days.
-
-
Evaluation of Gastric Lesions:
-
On the 5th day, the animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and washed with saline.
-
The gastric mucosa is examined for the presence of ulcers and hemorrhagic spots.
-
The severity of the lesions is scored using a macroscopic scoring system.
-
Macroscopic Gastric Lesion Scoring System:
-
0: No lesions
-
1: Hyperemia and edema
-
2: 1-5 small petechiae
-
3: >5 small petechiae or 1-5 small ulcers
-
4: >5 small ulcers
-
5: Large ulcers or extensive hemorrhagic lesions
Hypothetical Comparative Data: Gastric Ulcer Index
| Treatment (Dose) | Mean Ulcer Score |
| Vehicle Control | 0 |
| This compound | To be determined |
| Naproxen | High |
| Celecoxib | Low to Moderate[11] |
| Aspirin | High |
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for interpreting the in vivo efficacy and toxicity data.
Experimental Protocol: Pharmacokinetic Study in Rats
Step-by-Step Methodology:
-
Dosing:
-
A single oral dose of the test compound is administered to rats.
-
-
Blood Sampling:
-
Blood samples are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
-
Sample Analysis:
-
The concentration of the compound in the plasma is determined using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (elimination half-life)
-
-
Comparative Pharmacokinetic Parameters (Rat Model)
| Parameter | Naproxen | This compound |
| Bioavailability (oral) | ~50%[12] | To be determined |
| Tmax (h) | 0.5 - 2[12] | To be determined |
| t1/2 (h) | ~5.3[13] | To be determined |
| Protein Binding | >99% | To be determined |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By systematically conducting the described in vitro and in vivo experiments in a head-to-head comparison with well-characterized drugs such as Naproxen, Celecoxib, and Aspirin, researchers can effectively elucidate the compound's mechanism of action, therapeutic potential, and safety profile.
The proposed experimental cascade, from enzymatic assays to animal models of inflammation, pain, and gastrointestinal toxicity, coupled with pharmacokinetic studies, will provide the necessary data to make informed decisions regarding the further development of this novel chemical entity. The emphasis on detailed protocols and the rationale behind experimental choices is intended to ensure the generation of robust and reproducible data, which is the cornerstone of successful drug discovery and development. The findings from these studies will be instrumental in determining whether this compound offers a significant advantage over existing therapies and warrants progression into more advanced preclinical and, eventually, clinical studies.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Naproxen? Retrieved from [Link]
-
Brutcher, R. E., & Bhimji, S. S. (2023). Naproxen. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Mamun-Or-Rashid, A. N. M., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. Retrieved from [Link]
-
Amdekar, S., et al. (2012). Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models. Pharmaceutical Biology, 50(10), 1257-1265. Retrieved from [Link]
-
Singh, S., et al. (2012). Evaluation of analgesic and anti-inflammatory activities of Oscillatoria willei in experimental animal models. African Journal of Pharmacy and Pharmacology, 6(20), 1438-1443. Retrieved from [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects. (2017). Biomedical Research, 28(10). Retrieved from [Link]
-
Pharmacokinetics and pharmacodynamics of naproxen in acute experimental hepatitis. (1993). Methods and Findings in Experimental and Clinical Pharmacology, 15(3), 161-167. Retrieved from [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. Retrieved from [Link]
-
Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence. (2012). PLoS ONE, 7(4), e35196. Retrieved from [Link]
-
Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers in Pharmacology, 10, 298. Retrieved from [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). International Journal of Molecular Sciences, 20(18), 4367. Retrieved from [Link]
-
Mean paw volume in carrageenan induced paw edema; ASA150, aspirin 150 mg/kg. (n.d.). ResearchGate. Retrieved from [Link]
-
CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22511Orig1s000 PHARMACOLOGY REVIEW(S). (2010). U.S. Food and Drug Administration. Retrieved from [Link]
Sources
- 1. wvj.science-line.com [wvj.science-line.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. saspublishers.com [saspublishers.com]
- 9. academicjournals.org [academicjournals.org]
- 10. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence | PLOS One [journals.plos.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics and pharmacodynamics of naproxen in acute experimental hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
